molecular formula C8H6BrClN2 B8075850 6-Bromo-4-chloro-3-methyl-1H-indazole

6-Bromo-4-chloro-3-methyl-1H-indazole

Katalognummer: B8075850
Molekulargewicht: 245.50 g/mol
InChI-Schlüssel: VKLPJAOQNULKKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-chloro-3-methyl-1H-indazole (CAS 1824051-68-4) is a versatile indazole-based chemical intermediate with significant relevance in pharmaceutical research and development. This compound, with the molecular formula C 8 H 6 BrClN 2 and a molecular weight of 245.50 g/mol, is a valuable building block for constructing novel bioactive molecules . The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous pharmacologically active compounds. Indazole derivatives exhibit a broad spectrum of biological activities, making them central to drug discovery efforts for various conditions . Specifically, indazole-containing compounds have been developed and investigated as potent kinase inhibitors, including VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibitors, which are a important class of targeted anti-cancer agents . This highlights the potential of 6-Bromo-4-chloro-3-methyl-1H-indazole as a key precursor in the synthesis of potential anti-tumor therapeutics targeting cancers such as colon cancer, gastric cancer, and liver cancer . Furthermore, indazole derivatives are explored as core structures in antimicrobial agents, demonstrating the scaffold's utility across multiple therapeutic areas . The specific substitution pattern on this indazole derivative—featuring bromo, chloro, and methyl groups—allows for selective functionalization and further chemical elaboration via cross-coupling reactions and nucleophilic substitutions. This makes it an exceptionally useful reagent for synthetic chemists working in lead optimization and the development of structure-activity relationships (SAR). Handling and Storage: For laboratory use only. This product should be stored sealed in a dry environment at room temperature . Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

6-bromo-4-chloro-3-methyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-8-6(10)2-5(9)3-7(8)12-11-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLPJAOQNULKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=CC2=NN1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of the Novel Compound: 6-bromo-4-chloro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical identity, proposed synthesis, and potential significance of 6-bromo-4-chloro-3-methyl-1H-indazole. Currently, this specific molecule is not cataloged in major chemical databases, and a CAS number has not been assigned, indicating its status as a novel compound. This document, therefore, serves as a forward-looking guide for researchers interested in its synthesis and exploration. We will provide a plausible, expertly-devised synthetic route, a discussion of expected physical properties, and a comprehensive overview of the analytical techniques necessary for its characterization. The potential applications of this molecule, particularly in the realm of drug discovery, will also be explored based on the well-established biological activities of the indazole scaffold.

Introduction: The Indazole Scaffold and the Unexplored Potential of 6-bromo-4-chloro-3-methyl-1H-indazole

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The specific substitution pattern of halogens and a methyl group on the indazole core, as in the case of 6-bromo-4-chloro-3-methyl-1H-indazole, offers a unique chemical space for the development of novel therapeutic agents. The bromine and chlorine atoms provide handles for further functionalization via cross-coupling reactions, while the methyl group at the 3-position can influence the molecule's interaction with biological targets.

As of the date of this publication, a thorough search of scientific literature and chemical databases reveals no specific data for 6-bromo-4-chloro-3-methyl-1H-indazole. This guide, therefore, aims to bridge this knowledge gap by providing a scientifically grounded framework for its synthesis and characterization.

Physicochemical Properties (Predicted)

Due to the novel nature of 6-bromo-4-chloro-3-methyl-1H-indazole, empirical data on its physical properties are unavailable. However, based on the known properties of structurally similar substituted indazoles, we can predict the following characteristics:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₅BrClN₂Based on the chemical structure.
Molecular Weight 245.50 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Off-white to light yellow solidHalogenated aromatic compounds are typically crystalline solids at room temperature.
Melting Point 150-200 °CThe presence of halogens and the rigid bicyclic structure would likely result in a relatively high melting point.
Boiling Point > 350 °CExpected to be high due to the molecular weight and polarity.
Solubility Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.The aromatic nature of the compound suggests solubility in organic solvents, while the potential for hydrogen bonding might allow for limited aqueous solubility.

Proposed Synthetic Pathway

The synthesis of 6-bromo-4-chloro-3-methyl-1H-indazole can be approached through a multi-step process starting from commercially available precursors. The following proposed route is based on established methodologies for the synthesis of substituted indazoles.

Diagram of the Proposed Synthetic Workflow

Synthetic_Pathway A 2-Bromo-4-chloro-1-methylbenzene B 2-Bromo-4-chloro-6-nitro-1-methylbenzene A->B Nitration (HNO3, H2SO4) C 3-Bromo-5-chloro-2-methylaniline B->C Reduction (Fe, HCl or H2/Pd-C) D 6-bromo-4-chloro-3-methyl-1H-indazole C->D Diazotization & Cyclization (NaNO2, HCl then SnCl2)

Caption: Proposed synthetic pathway for 6-bromo-4-chloro-3-methyl-1H-indazole.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Bromo-4-chloro-1-methylbenzene

  • To a stirred solution of 2-bromo-4-chloro-1-methylbenzene in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-4-chloro-6-nitro-1-methylbenzene.

Causality: The nitration is directed to the position ortho to the methyl group due to its activating effect and the deactivating nature of the halogens. The use of a nitrating mixture in sulfuric acid is a standard and effective method for the nitration of deactivated aromatic rings.

Step 2: Reduction of the Nitro Group

  • To a solution of 2-bromo-4-chloro-6-nitro-1-methylbenzene in ethanol or acetic acid, add a reducing agent such as iron powder and concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction, filter off the solid catalyst (if used), and neutralize the solution.

  • Extract the product, 3-bromo-5-chloro-2-methylaniline, with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude aniline derivative.

Causality: The reduction of the nitro group to an amine is a crucial step to enable the subsequent diazotization and cyclization. Both metal-acid reduction and catalytic hydrogenation are robust methods for this transformation.

Step 3: Diazotization and Indazole Ring Formation

  • Dissolve the 3-bromo-5-chloro-2-methylaniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the low temperature, to form the diazonium salt.

  • In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid.

  • Slowly add the freshly prepared diazonium salt solution to the tin(II) chloride solution at 0-5 °C.

  • Allow the reaction to stir at low temperature for a period of time, then warm to room temperature.

  • Neutralize the reaction mixture and extract the product, 6-bromo-4-chloro-3-methyl-1H-indazole, with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Causality: This is a classic method for indazole synthesis. The diazotization of the aniline followed by reductive cyclization using a mild reducing agent like tin(II) chloride is a well-precedented route to form the pyrazole ring of the indazole system.

Analytical Characterization

To confirm the identity and purity of the synthesized 6-bromo-4-chloro-3-methyl-1H-indazole, a comprehensive analytical characterization is essential.

Analytical TechniqueExpected Results
¹H NMR The spectrum should show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns consistent with the proposed structure.
¹³C NMR The spectrum will display the expected number of signals for the eight carbon atoms in the molecule, with chemical shifts indicative of aromatic and methyl carbons.
Mass Spectrometry The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight (245.50 g/mol ) and a characteristic isotopic pattern due to the presence of bromine and chlorine.
Infrared (IR) Spectroscopy The IR spectrum should show characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C=C and C=N stretching in the aromatic region.
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, nitrogen, bromine, and chlorine should be in close agreement with the calculated values for the molecular formula C₈H₅BrClN₂.

Potential Applications in Drug Discovery

While the specific biological activity of 6-bromo-4-chloro-3-methyl-1H-indazole is yet to be determined, the indazole scaffold is a cornerstone in the development of various therapeutic agents. The unique substitution pattern of this novel compound suggests several avenues for investigation:

  • Kinase Inhibitors: Many indazole derivatives are potent inhibitors of various protein kinases, which are key targets in oncology. The specific halogen and methyl substitutions could confer selectivity towards certain kinases.

  • Antimicrobial Agents: The indazole core has been incorporated into compounds with antibacterial and antifungal activities.

  • Central Nervous System (CNS) Agents: Substituted indazoles have shown activity as modulators of CNS receptors and enzymes, suggesting potential applications in treating neurological and psychiatric disorders.

The presence of bromine and chlorine atoms provides opportunities for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Illustrative Diagram of Indazole in Drug Discovery

Drug_Discovery Indazole 6-bromo-4-chloro-3-methyl-1H-indazole Derivatization Further Chemical Modification Indazole->Derivatization Cross-coupling Reactions SAR Structure-Activity Relationship Studies Derivatization->SAR Targets Biological Targets SAR->Targets Leads Lead Compounds Targets->Leads

Caption: The role of 6-bromo-4-chloro-3-methyl-1H-indazole in a drug discovery workflow.

Conclusion

6-bromo-4-chloro-3-methyl-1H-indazole represents an unexplored molecule with significant potential in medicinal chemistry. This technical guide provides a comprehensive, albeit theoretical, framework for its synthesis, characterization, and potential applications. By following the proposed synthetic route and analytical protocols, researchers can embark on the synthesis of this novel compound and unlock its potential for the development of new therapeutic agents. The insights provided herein are intended to serve as a valuable resource for the scientific community, fostering innovation and discovery in the field of heterocyclic chemistry.

References

  • Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.com/application-notes/regioselective-synthesis-of-substituted-1h-indazoles]
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482810/]
  • The synthesis technique of 3 methyl 1H indazoles. Google Patents. [URL: https://patents.google.

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 6-bromo-4-chloro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed examination of the mass spectrometric behavior of 6-bromo-4-chloro-3-methyl-1H-indazole, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Understanding the fragmentation fingerprint of this molecule is paramount for its unambiguous identification in complex matrices, for reaction monitoring, and for metabolite profiling. We will dissect the theoretical underpinnings of its fragmentation, predict the primary pathways under electron ionization, and provide robust experimental protocols for its analysis.

Foundational Principles: Predicting Fragmentation

The fragmentation of 6-bromo-4-chloro-3-methyl-1H-indazole in a mass spectrometer is not random; it is governed by the inherent chemical properties of the molecule, including bond strengths, the stability of the resulting fragments, and the ionization technique employed.

The Choice of Ionization: EI vs. ESI

The selection of an ionization method is the most critical experimental decision, as it dictates the extent of fragmentation observed.

  • Electron Ionization (EI): This is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV).[1][2] This process imparts significant internal energy, inducing extensive and reproducible fragmentation. The resulting mass spectrum is a rich "molecular fingerprint" that is ideal for detailed structural elucidation and for matching against spectral libraries.[2][3] For the purpose of mapping the core fragmentation pattern of the indazole scaffold, EI is the preferred method.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution with minimal excess energy.[4][5] This method excels at producing intact protonated molecules ([M+H]⁺), making it ideal for confirming the molecular weight of a compound.[5][6][7] While ESI itself causes little fragmentation, it can be coupled with tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented through collision-induced dissociation (CID) to gain structural information.[6][8]

For a comprehensive analysis, both techniques are complementary. EI provides the intrinsic fragmentation map, while ESI-MS confirms the molecular mass, and ESI-MS/MS can be used to verify the fragmentation pathways. This guide will focus primarily on the fragmentation pattern expected from EI.

The Halogen Isotopic Signature: A Definitive Marker

A key feature in the mass spectrum of any halogenated compound is its distinctive isotopic pattern.[1] The presence of both bromine and chlorine in 6-bromo-4-chloro-3-methyl-1H-indazole creates a highly characteristic molecular ion cluster.

  • Bromine Isotopes: Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~1:1 ratio).[9][10][11] Any fragment containing a single bromine atom will therefore appear as a pair of peaks (doublet) of equal intensity, separated by two mass-to-charge (m/z) units.[9][12]

  • Chlorine Isotopes: Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[9][10][11] Consequently, any fragment containing one chlorine atom will exhibit a doublet with a 3:1 intensity ratio, also separated by 2 m/z units.[9]

For a molecule containing one bromine and one chlorine atom, a characteristic cluster of peaks will be observed at M, M+2, and M+4, arising from the different isotopic combinations. This pattern is a powerful diagnostic tool for confirming the presence of both halogens in the molecular ion and its fragments.[13][14]

Predicted Electron Ionization (EI) Fragmentation Pathway

Upon entering the EI source, the 6-bromo-4-chloro-3-methyl-1H-indazole molecule is ionized to form a molecular ion radical (M•⁺). This high-energy species then undergoes a cascade of fragmentation reactions, driven by the expulsion of stable neutral radicals or molecules. The molecular weight of the most abundant isotopic form (C₈H₆⁷⁹Br³⁵ClN₂) is 243.96 g/mol .

The primary fragmentation events are dictated by the weakest bonds and the stability of the resulting ions. The C-Br bond is generally weaker than the C-Cl bond, and both are weaker than the bonds within the aromatic indazole ring.

The proposed fragmentation cascade is as follows:

  • Ionization: Formation of the molecular ion radical, [C₈H₆BrClN₂]•⁺.

  • α-Cleavage (Loss of Methyl Radical): A common pathway for methylated aromatics is the loss of a methyl radical (•CH₃) to form a stable, even-electron ion.

  • Loss of Halogens: The sequential loss of halogen radicals is a dominant pathway. Due to the relative bond strengths, the loss of a bromine radical (•Br) is expected to be more facile than the loss of a chlorine radical (•Cl).[11][15][16]

  • Indazole Ring Fission: Subsequent fragmentation can involve the cleavage of the heterocyclic ring, typically through the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[17]

The logical relationships between these fragmentation steps are visualized below.

G cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [M]•⁺ m/z 244/246/248 F1 [M - CH₃]⁺ m/z 229/231/233 M->F1 - •CH₃ F2 [M - Br]⁺ m/z 165/167 M->F2 - •Br F3 [M - Cl]⁺ m/z 209/211 M->F3 - •Cl F1a [M - CH₃ - Br]⁺ m/z 150/152 F1->F1a - •Br F2a [M - Br - Cl]⁺ m/z 130 F2->F2a - •Cl F2b [M - Br - HCN]⁺ m/z 138/140 F2->F2b - HCN

Caption: Predicted EI-MS fragmentation pathways for 6-bromo-4-chloro-3-methyl-1H-indazole.

Summary of Predicted Fragment Ions

The following table summarizes the major fragment ions predicted to be observed in the EI mass spectrum of 6-bromo-4-chloro-3-methyl-1H-indazole. The m/z values correspond to the ions containing the most abundant isotopes (⁷⁹Br and ³⁵Cl).

m/z (Isotopic Cluster) Proposed Ion Structure Neutral Loss Notes on Fragmentation and Isotopic Pattern
244, 246, 248[C₈H₆BrClN₂]•⁺ (Molecular Ion)-The molecular ion peak. Its cluster will confirm the presence of one Br and one Cl atom.
229, 231, 233[C₇H₃BrClN₂]⁺•CH₃Result of α-cleavage. A significant peak is expected. The isotopic pattern for Br and Cl is retained.
165, 167[C₈H₆ClN₂]⁺•BrA major fragment due to the facile cleavage of the C-Br bond.[15] The pattern will be characteristic of one Cl atom (3:1 ratio).
209, 211[C₈H₆BrN₂]⁺•ClLess abundant than the [M-Br]⁺ fragment. The pattern will be characteristic of one Br atom (1:1 ratio).
150, 152[C₇H₃ClN₂]⁺•CH₃, •BrSecondary fragmentation from the [M-CH₃]⁺ ion. Retains the chlorine isotopic signature.
138, 140[C₇H₅ClN]⁺•Br, HCNSecondary fragmentation from the [M-Br]⁺ ion, involving ring cleavage.
130[C₈H₆N₂]⁺•Br, •ClLoss of both halogens from the molecular ion.

Experimental Protocols

A self-validating system requires robust and reproducible experimental methods. The following protocols provide a starting point for the analysis of 6-bromo-4-chloro-3-methyl-1H-indazole.

Protocol 1: GC-EI-MS for Fragmentation Pattern Analysis

This method is designed to obtain a detailed and reproducible fragmentation pattern for structural elucidation.

Objective: To separate the analyte from impurities and acquire a standard 70 eV electron ionization mass spectrum.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source (e.g., a Quadrupole or Ion Trap analyzer).[18][19]

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh 1 mg of 6-bromo-4-chloro-3-methyl-1H-indazole B Dissolve in 1 mL of Ethyl Acetate A->B C Vortex to ensure complete dissolution B->C D Inject 1 µL into GC C->D E Separation on Capillary Column D->E F Elution into MS Source E->F G Ionization (EI, 70 eV) F->G H Mass Analysis (e.g., m/z 50-500) G->H I Acquire Total Ion Chromatogram (TIC) H->I J Extract Mass Spectrum of Analyte Peak I->J K Analyze Fragmentation Pattern & Isotopic Clusters J->K

Caption: Experimental workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: a. Accurately weigh approximately 1 mg of the 6-bromo-4-chloro-3-methyl-1H-indazole standard. b. Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane. c. Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • GC Parameters (Typical Starting Conditions):

    • Injection Port: 250°C, Split mode (e.g., 50:1).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Initial temperature of 100°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.[2]

    • Mass Analyzer: Set to scan a mass range appropriate for the expected fragments (e.g., m/z 50-350).

    • Solvent Delay: Set a delay (e.g., 3 minutes) to prevent the solvent peak from saturating the detector.

  • Data Acquisition and Analysis: a. Inject 1 µL of the prepared sample into the GC-MS system. b. Acquire the data. c. From the resulting Total Ion Chromatogram (TIC), identify the peak corresponding to the analyte. d. Extract the mass spectrum from this peak. e. Analyze the spectrum, paying close attention to the molecular ion cluster and the m/z values and isotopic patterns of the fragment ions to confirm the predicted pathways.

Protocol 2: LC-ESI-MS for Molecular Weight Confirmation

This method is designed to gently ionize the molecule to confirm its molecular weight with high accuracy.

Objective: To obtain the accurate mass of the protonated molecular ion [M+H]⁺.

Instrumentation:

  • Liquid Chromatograph (LC) coupled to a High-Resolution Mass Spectrometer (HRMS) with an ESI source (e.g., TOF or Orbitrap).

Step-by-Step Methodology:

  • Sample Preparation: a. Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile. b. Dilute this stock solution to a final concentration of approximately 1-10 µg/mL using a mobile phase-like solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive ion mode ESI.[8]

  • LC Parameters (Typical Starting Conditions):

    • Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Set to an appropriate temperature (e.g., 300°C) and flow rate to facilitate desolvation.[5]

    • Mass Analyzer: Set to scan in full scan mode with high resolution (e.g., >20,000 FWHM) over a range such as m/z 100-500.

  • Data Acquisition and Analysis: a. Inject 2-5 µL of the prepared sample. b. Acquire the data. c. Extract the mass spectrum from the resulting chromatographic peak. d. Identify the [M+H]⁺ ion cluster (expected around m/z 245/247/249) and determine its accurate mass. Compare this experimental mass to the theoretical calculated mass to confirm the elemental composition.

Conclusion

The mass spectrometry fragmentation pattern of 6-bromo-4-chloro-3-methyl-1H-indazole is highly predictable and rich with structural information. Under electron ionization, the molecule is expected to fragment via characteristic pathways, including the loss of the C3-methyl group and the sequential loss of its bromine and chlorine substituents. The unique isotopic signatures of the two halogens provide an unequivocal means of identifying these fragments and confirming the elemental composition of the parent molecule. By employing a dual-pronged analytical approach—using GC-EI-MS for detailed fragmentation mapping and LC-ESI-HRMS for accurate mass confirmation—researchers can achieve a comprehensive and unambiguous structural characterization of this important heterocyclic compound.

References

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Deng, Y., et al. (2011, May 23). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PMC. Retrieved from [Link]

  • Luo, X., et al. (2024, March 1). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Bruno, T. J. (2015, June 9). Chlorine - Bromine Combination Isotope Intensities. NIST. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. Retrieved from [Link]

  • PubMed. (2005, September 25). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Retrieved from [Link]

  • Gabelica, V., et al. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]

  • Rabbih, M. A., et al. (2012, August 6). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. Retrieved from [Link]

  • Hesse, M., et al. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Thieme. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 23). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2011, November 9). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Semantic Scholar. Retrieved from [Link]

  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • University of Eastern Finland. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. Retrieved from [Link]

  • Wang, J. (2009, February 15). Analysis of Macrolide Antibiotics, Using Liquid Chromatography-Mass Spectrometry, in Food, Biological and Environmental Matrices. PubMed. Retrieved from [Link]

Sources

thermodynamic stability of 6-bromo-4-chloro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 6-bromo-4-chloro-3-methyl-1H-indazole

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its shelf-life, safety, and efficacy. This guide provides a comprehensive framework for the evaluation of the , a substituted indazole of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document outlines a dual-pronged approach, combining empirical thermal analysis techniques with in silico computational modeling. We present detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside a robust workflow for Density Functional Theory (DFT) calculations. This guide is intended for researchers, scientists, and drug development professionals, offering not just methodologies, but the underlying scientific rationale to ensure data integrity and confident decision-making in the drug development pipeline.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] The therapeutic potential of any new chemical entity, such as 6-bromo-4-chloro-3-methyl-1H-indazole, is intrinsically linked to its physicochemical properties, with thermodynamic stability being paramount. Thermodynamic stability, in essence, refers to a system being in its lowest energy state under given conditions.[4] For a pharmaceutical compound, this translates to resistance against chemical and physical changes during storage and handling, ensuring that the patient receives the intended dose of the active molecule.[4]

Instability can manifest as degradation into impurities, which may be inactive or, in a worst-case scenario, toxic. Furthermore, physical instability, such as polymorphic transitions, can alter crucial properties like solubility and bioavailability. Therefore, a thorough understanding of the thermodynamic stability of a potential drug candidate is not merely a regulatory requirement but a fundamental aspect of ensuring its safety and efficacy.[5][6]

This technical guide will elucidate a comprehensive strategy to characterize the , leveraging both experimental and computational methodologies.

Experimental Assessment of Thermodynamic Stability

The cornerstone of stability analysis lies in empirical measurements of a compound's response to thermal stress. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful and widely adopted techniques in the pharmaceutical industry for this purpose.[7][8][9]

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] This technique is invaluable for identifying melting points, glass transitions, and polymorphic transformations.

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 6-bromo-4-chloro-3-methyl-1H-indazole into a hermetically sealed aluminum pan. An empty, sealed pan will serve as the reference.[10]

  • Atmosphere: Utilize an inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative degradation.[10]

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min. This rate offers a good balance between resolution and sensitivity.[9]

    • Cool the sample back to 25 °C at a rate of 20 °C/min.

    • Perform a second heating ramp from 25 °C to 300 °C at 10 °C/min to investigate any changes induced by the initial thermal cycle.

The resulting thermogram will provide critical data points. A sharp endothermic peak will indicate the melting point (Tm) of the crystalline solid. The area under this peak corresponds to the enthalpy of fusion (ΔHfus). The presence of multiple melting peaks or other thermal events could suggest the existence of polymorphs or impurities.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation s1 Weigh 2-5 mg of Sample s2 Seal in Aluminum Pan s1->s2 d2 Load Sample & Reference s2->d2 d1 Calibrate DSC d1->d2 d3 Set N2 Purge (50 mL/min) d2->d3 d4 Execute Thermal Program (Heat-Cool-Heat) d3->d4 a1 Analyze Thermogram d4->a1 a2 Identify Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) a1->a2 a3 Assess for Polymorphism a2->a3

Caption: Workflow for DSC analysis of 6-bromo-4-chloro-3-methyl-1H-indazole.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12] It is crucial for determining the temperature at which a compound begins to decompose and for quantifying the presence of residual solvents or water.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of 6-bromo-4-chloro-3-methyl-1H-indazole into a tared ceramic or platinum TGA pan.[10]

  • Atmosphere: Employ a nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidation.[10]

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

The TGA thermogram plots percentage weight loss against temperature. A significant and sharp drop in mass indicates thermal decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. Any initial, smaller mass loss at lower temperatures (e.g., below 150 °C) could indicate the presence of volatile impurities like residual solvents from synthesis.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Interpretation s1 Weigh 5-10 mg of Sample s2 Place in Tared TGA Pan s1->s2 t2 Load Sample s2->t2 t1 Calibrate TGA t1->t2 t3 Set N2 Purge (50 mL/min) t2->t3 t4 Ramp Temperature to 500°C t3->t4 a1 Analyze Thermogram t4->a1 a2 Determine Onset of Decomposition Temperature a1->a2 a3 Quantify Residual Solvents a2->a3

Caption: Workflow for TGA analysis of 6-bromo-4-chloro-3-methyl-1H-indazole.

Summarized Thermal Analysis Data

The data obtained from these analyses should be tabulated for clarity.

ParameterMethodHypothetical ValueSignificance
Melting Point (Tm)DSC215 °CIndicator of purity and crystal lattice energy.
Enthalpy of Fusion (ΔHfus)DSC35 kJ/molEnergy required to melt the solid.
Onset of Decomposition (Td)TGA280 °CUpper-temperature limit for stability.
Residual SolventsTGA< 0.5%Conformance to purity standards.

Computational Modeling of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for assessing the thermodynamic stability of molecules.[13][14] DFT calculations can provide insights into the electronic structure and predict thermodynamic quantities like Gibbs free energy of formation.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By solving the Schrödinger equation for a given molecule, we can determine its optimized geometry and calculate its thermodynamic properties.

  • Structure Optimization:

    • Build the 3D structure of 6-bromo-4-chloro-3-methyl-1H-indazole.

    • Perform a geometry optimization using a suitable functional and basis set, for example, B3LYP with a 6-311+G(d,p) basis set, which has been shown to be effective for organic molecules.[13]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry at the same level of theory. This is crucial to confirm that the structure is a true energy minimum (no imaginary frequencies) and to calculate zero-point vibrational energy (ZPVE) and thermal corrections.

  • Thermodynamic Parameter Calculation:

    • From the frequency calculation output, extract the standard thermodynamic quantities, including enthalpy (H), entropy (S), and Gibbs free energy (G). The Gibbs free energy of formation (ΔGf) can then be calculated using isodesmic reactions or by calculating the energies of the constituent elements in their standard states.[15]

Diagram: DFT Computational Workflow

DFT_Workflow start Build 3D Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Re-optimize) thermo Calculate Thermodynamic Parameters (H, S, G) check->thermo No end Determine Gibbs Free Energy of Formation (ΔGf) thermo->end

Sources

Electronic Properties and Dipole Moments of Substituted 1H-Indazoles: A Technical Guide for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted 1H-indazoles represent a privileged bicyclic nitrogen-containing heterocycle scaffold with profound implications in medicinal chemistry, photophysics, and materials science. The tautomeric stability, receptor binding affinity, and solvent interactions of these molecules are fundamentally governed by their electronic properties and permanent dipole moments. This technical whitepaper provides an in-depth analysis of how specific substitutions modulate the HOMO/LUMO energy gaps and dipole vectors of 1H-indazoles, supported by self-validating computational and experimental workflows.

Electronic Properties and Tautomeric Stability

The indazole core can theoretically exist in three tautomeric forms (1H, 2H, and 3H), though the 1H-tautomer is overwhelmingly the most thermodynamically stable in both gas and condensed phases. The introduction of substituents—whether electron-withdrawing groups (EWGs) or electron-donating groups (EDGs)—at the C3, C5, or N1 positions dramatically alters the electronic distribution across the fused pyrazole-benzene ring system.

Frontier Molecular Orbitals (FMOs) and Reactivity

The energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical determinant of chemical reactivity. A narrower ΔE generally indicates higher molecular softness and polarizability. For instance, the introduction of an EDG like a methoxy group at the C5 position (e.g., 5-Methoxy-1H-indazole) elevates the HOMO energy level, enhancing the molecule's ability to donate electrons via d-orbital coordination. This specific electronic tuning is highly effective in materials science, where such derivatives achieve up to 91.04% efficiency as corrosion inhibitors on copper surfaces by forming a protective chemisorbed film[1], as detailed in1.

Dipole Moments and Intermolecular Interactions

The dipole moment ( μ ) is a direct vector representation of a molecule's electron cloud asymmetry. In 1H-indazoles, the intrinsic dipole moment is heavily influenced by the lone pairs on the N1 and N2 atoms.

When a halogen (e.g., bromine) is substituted at the C5 position, the strong electronegativity of the halogen pulls electron density away from the heterocyclic core, significantly extending the dipole vector. This high dipole moment facilitates strong dipole-dipole interactions with polar solvents and enhances non-linear optical (NLO) properties. Furthermore, in drug design, a precisely tuned dipole moment is essential for orienting the molecule within the active site of target enzymes[2], as explored in2.

Quantitative Data Summary

To facilitate comparative analysis, the electronic and photophysical properties of key substituted 1H-indazoles are summarized below:

CompoundKey SubstituentElectronic / Dipole EffectPhotophysical / Functional Property
3-Substituted-1H-indazole Aryl/Alkyl at C3Modulates HOMO/LUMO gapQuantum yields up to 85%, UV-Vis 280–550 nm
5-Methoxy-1H-indazole (MIA) Methoxy at C5 (EDG)Enhances d-orbital coordination91.04% corrosion inhibition efficiency on Cu
Methyl 1H-indazole-5-carboxylate Carboxylate at C5 (EWG)Alters electrophilicity index ( ω )Protective film formation via chemisorption
5-Bromo-1H-indazole derivative Bromo at C5 (EWG)High dipole moment, strong NLOSignificant shifts in UV-Vis and NMR tensors

Self-Validating Experimental & Computational Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the methodologies for predicting and synthesizing functionalized 1H-indazoles. Each workflow is designed as a self-validating system.

Protocol 1: Computational Workflow for DFT-Based Electronic Property Calculation

Objective: To predict tautomeric stability, dipole moments, and FMO energies prior to physical synthesis.

Step-by-Step Methodology:

  • Initial Geometry Input: Construct the 1H-indazole derivative in a computational chemistry suite (e.g., Gaussian).

  • Geometry Optimization: Optimize the structure using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level.

    • Causality for Choice: The inclusion of diffuse (++) and polarization ((d,p)) functions is critical. Diffuse functions accurately model the electron density tail of the nitrogen lone pairs, which is the primary driver of the molecule's dipole moment and electrophilicity.

  • Frequency Analysis (Self-Validation): Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true local minimum rather than a transition state.

  • Property Extraction: Calculate the HOMO/LUMO energies, global hardness ( η ), and extract the permanent dipole moment ( μ ).

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the dipole moment in aqueous or organic environments, reflecting real-world assay conditions.

DFT_Workflow Start Input 1H-Indazole Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Vibrational Frequencies (Minima Validation) Opt->Freq Elec Electronic Properties (HOMO/LUMO, ΔE) Freq->Elec Dipole Dipole Moment & PCM Solvent Model Elec->Dipole

Figure 1: Self-validating DFT computational workflow for determining 1H-indazole electronic properties.

Protocol 2: Regioselective Synthesis and Photophysical Characterization

Objective: To synthesize highly fluorescent 3-substituted 1H-indazoles via a controlled catalytic pathway[3], as established in3.

Step-by-Step Methodology:

  • Reactant Preparation: Combine p-quinone methide (p-QM) and arylhydrazine in a suitable solvent (e.g., acetonitrile).

  • Catalytic Cyclization: Introduce a Palladium (Pd) catalyst to drive a 1,6-conjugate addition.

    • Causality for Choice: The Pd-catalyst lowers the activation energy specifically for the double C-N bond formation. This kinetically favors the 3-substituted 1H-indazole over the 2H-isomer, ensuring absolute regioselectivity without the need for complex blocking groups.

  • Purification: Isolate the product using column chromatography to achieve >95% purity.

  • Photophysical Validation (Self-Validation): Measure the UV-Vis absorption (expected range 280–550 nm) across solvents of varying polarity. A minimal solvatochromic shift validates the rigidity of the molecular dipole moment in the excited state, confirming the structural integrity of the synthesized tautomer.

Synthesis_Pathway Reactants Arylhydrazine + p-Quinone Methide Catalyst Pd-Catalyst (1,6-Conjugate Addition) Reactants->Catalyst Intermediate Double C-N Bond Formation Catalyst->Intermediate Product 3-Substituted 1H-Indazole Intermediate->Product Validation Photophysical Assay (UV-Vis/Fluorescence) Product->Validation

Figure 2: Pd-catalyzed regioselective synthesis pathway for 3-substituted 1H-indazoles.

Application in Medicinal Chemistry: IDO1 Inhibitors

The rational design of active pharmaceutical ingredients (APIs) relies heavily on the principles outlined above. A prime example is the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are critical targets in anti-cancer immunotherapy.

IDO1 is a heme-containing enzyme. Inhibitors must directly coordinate with the heme iron, a process that is remarkably sensitive to the ligand's dipole moment and electronic distribution. By systematically introducing specific substituents (such as 5-chloro and 2-hydroxy groups) onto the phenyl rings of azole scaffolds, researchers can optimize the molecular dipole to perfectly align with the electrostatic environment of the IDO1 binding pocket[4]. This electronic tuning improves IC50 values by orders of magnitude, as demonstrated in4.

References

  • Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition The Journal of Organic Chemistry - ACS Public
  • Theoretical and Experimental Investigation of Indazole Derivatives as Corrosion Inhibitors for Copper in Acidic Medium Langmuir - ACS Public
  • Theoretical Investigation on the Molecular Structure, Electronic, Spectroscopic Studies and Nonlinear Optical Properties of 5-br... APhysPolA
  • Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1)

Sources

Methodological & Application

step-by-step synthesis protocol for 6-bromo-4-chloro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis of 6-Bromo-4-chloro-3-methyl-1H-indazole

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Compound: 6-Bromo-4-chloro-3-methyl-1H-indazole (CAS: 1824051-68-4)

Executive Summary & Mechanistic Rationale

The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted therapeutics. Di-halogenated indazoles, such as 6-bromo-4-chloro-3-methyl-1H-indazole, are highly valued building blocks because the distinct reactivity profiles of the bromine (C6) and chlorine (C4) substituents allow for sequential, site-specific functionalization via metal-catalyzed cross-coupling reactions [1].

Direct halogenation of 3-methyl-1H-indazole often yields poor regioselectivity, resulting in complex mixtures of isomers. To ensure absolute regiocontrol, this protocol utilizes a bottom-up construction approach starting from 1-(2-amino-4-bromo-6-chlorophenyl)ethanone . The methodology relies on a classic diazotization followed by reduction. The intermediate diazonium salt is reduced to an arylhydrazine using Tin(II) chloride (SnCl2). The nucleophilic hydrazine moiety then undergoes spontaneous intramolecular cyclization with the adjacent ketone to form the 3-methylindazole core. SnCl2 is specifically selected as the reducing agent because it rapidly reduces the diazonium species without causing reductive dehalogenation of the critical aryl bromide or chloride bonds.

Reaction Pathway Visualization

G SM 1-(2-amino-4-bromo- 6-chlorophenyl)ethanone Diazo Diazonium Intermediate SM->Diazo NaNO2, HCl (aq) 0 °C Hydrazine Arylhydrazine Intermediate Diazo->Hydrazine SnCl2·2H2O 0 °C Product 6-bromo-4-chloro- 3-methyl-1H-indazole Hydrazine->Product Intramolecular Cyclization

Reaction pathway for the synthesis of 6-bromo-4-chloro-3-methyl-1H-indazole.

Materials and Stoichiometry

Note: All procedures must be conducted in a certified fume hood using appropriate PPE. Halogenated anilines and indazoles are known irritants [2].

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
1-(2-amino-4-bromo-6-chlorophenyl)ethanone248.501.02.48 gStarting Material
Sodium nitrite (NaNO₂)69.001.10.76 gDiazotizing Agent
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.633.57.90 gReducing Agent
Hydrochloric acid (HCl, 37%)36.46Excess15 mLSolvent / Acid Catalyst
Sodium hydroxide (NaOH, 6M aq.)40.00ExcessAs needed (to pH 9)Neutralization
Ethyl acetate (EtOAc)88.11N/A3 x 30 mLExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Diazotization

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add 1-(2-amino-4-bromo-6-chlorophenyl)ethanone (2.48 g, 10.0 mmol) and concentrated HCl (15 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C. Causality: Strict temperature control is required to prevent the premature decomposition of the highly reactive diazonium intermediate into a phenol.

  • Nitrosation: Dissolve NaNO₂ (0.76 g, 11.0 mmol) in a minimal amount of distilled water (approx. 3 mL). Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature below 5 °C.

  • Maturation: Stir the mixture at 0 °C for 45 minutes to ensure complete consumption of the starting aniline. The solution should become relatively clear, indicating the formation of the soluble diazonium salt.

Phase 2: Reduction and Cyclization 5. Preparation of Reductant: In a separate vial, dissolve SnCl₂·2H₂O (7.90 g, 35.0 mmol) in concentrated HCl (5 mL). Cool this solution to 0 °C. 6. Reduction: Add the chilled SnCl₂ solution dropwise to the diazonium mixture over 20 minutes. Causality: A heavy precipitate (the tin complex of the arylhydrazine) will typically form. The slow addition prevents exothermic spikes that could lead to side reactions. 7. Cyclization: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The intermediate arylhydrazine spontaneously condenses with the ketone moiety under these acidic conditions to form the indazole ring.

Phase 3: Workup and Purification 8. Neutralization: Transfer the reaction mixture to a beaker containing crushed ice (approx. 50 g). Slowly add 6M NaOH aqueous solution until the pH reaches 8-9. Causality: Basification breaks down the tin complexes, precipitating tin oxides/hydroxides and freeing the indazole product. 9. Extraction: Transfer the neutralized slurry to a separatory funnel. Extract with EtOAc (3 x 30 mL). If emulsions form due to tin salts, filter the biphasic mixture through a pad of Celite prior to separation. 10. Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 11. Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically 10% to 30% EtOAc) to afford the pure 6-bromo-4-chloro-3-methyl-1H-indazole as an off-white solid.

Analytical Validation

To ensure the integrity of the self-validating system, the following analytical checks must be performed:

  • TLC: The product should show a distinct, UV-active spot (254 nm) with an Rf value distinct from the starting acetophenone.

  • LC-MS: Electrospray ionization (ESI+) should reveal the target mass. Due to the presence of one bromine and one chlorine atom, the mass spectrum will exhibit a characteristic isotope pattern (M, M+2, M+4) at m/z [M+H]⁺ ≈ 245, 247, 249.

  • ¹H NMR (DMSO-d6): Key diagnostic peaks include a broad singlet for the indazole N-H (typically >12 ppm), two meta-coupled aromatic protons (C5-H and C7-H) around 7.0–7.6 ppm, and a sharp singlet for the C3-methyl group around 2.5–2.6 ppm.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21336465, 6-bromo-3-methyl-1H-indazole" PubChem, [Link]. Accessed 23 March 2026.

Suzuki-Miyaura cross-coupling reactions with 6-bromo-4-chloro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 6-Bromo-4-chloro-3-methyl-1H-indazole

Introduction & Strategic Scope

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core motif in kinase inhibitors and targeted oncology therapeutics[1]. Among its functionalized derivatives, 6-bromo-4-chloro-3-methyl-1H-indazole is a highly versatile, dihalogenated building block.

The primary synthetic challenge when utilizing this substrate is achieving strict chemoselectivity . Researchers must direct the palladium-catalyzed Suzuki-Miyaura cross-coupling exclusively to the C6-position (C–Br) while preserving the C4-position (C–Cl) for subsequent, orthogonal functionalization. Furthermore, the presence of an unprotected, acidic 1H-indazole nitrogen introduces the risk of catalyst poisoning or competitive N-arylation (Buchwald-Hartwig type reactions)[2]. This application note details the mechanistic rationale and a self-validating experimental protocol to achieve >99:1 regioselectivity for C6-arylation without the need for prior N-protection.

Mechanistic Insights: Causality of Chemoselectivity

Successful differentiation between the two halogens on the indazole core relies on a combination of thermodynamic, kinetic, and steric principles:

  • Bond Dissociation Energy (BDE) & Oxidative Addition: The fundamental driver of chemoselectivity is the difference in BDE between the C–Br bond (~81 kcal/mol) and the C–Cl bond (~96 kcal/mol). Palladium(0) undergoes oxidative addition into the weaker C–Br bond at a significantly faster rate at moderate temperatures (60–80 °C), leaving the C–Cl bond intact[3].

  • Steric Shielding at C4: Beyond electronic factors, the C4-chloro position is sterically hindered by the adjacent 3-methyl group. When utilizing bulky phosphine ligands, this steric crowding actively repels the Pd(0) complex, synergizing with the BDE differential to prevent C4-arylation.

  • Overcoming NH-Induced Catalyst Deactivation: Unprotected nitrogen-rich heterocycles can coordinate to palladium, forming off-cycle resting states (e.g., insoluble polymeric Pd-bis(indazole) species) that stall the catalytic cycle[2]. To circumvent this without adding synthetic steps for protecting groups (like THP or Boc), the use of highly sterically demanding, electron-rich Buchwald-type ligands such as XPhos is critical. The bulk of XPhos prevents the formation of these unreactive coordination complexes, forcing the catalyst to remain in the active cross-coupling cycle[2].

Mechanism Pd0 Pd(0) + XPhos Substrate 6-Br-4-Cl-3-Me-1H-Indazole Pd0->Substrate Coordination OxAdd Oxidative Addition (Selective at C6-Br) Substrate->OxAdd C-Br Cleavage TransMet Transmetalation (Ar-B(OH)2 / Base) OxAdd->TransMet Halide Exchange RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product 6-Ar-4-Cl-3-Me-1H-Indazole RedElim->Product Product Release

Mechanistic cycle showing chemoselective oxidative addition at the C6-Br bond.

Quantitative Data: Condition Optimization

The choice of catalyst, ligand, and base dictates the balance between conversion efficiency and chemoselectivity. Strong bases (like NaOtBu ) can trigger unwanted N-arylation, while standard ligands (like PPh3​ ) may lead to sluggish reactions or partial C4-activation. The table below summarizes the optimization landscape for this transformation.

Catalyst SystemBaseSolvent SystemTemp (°C)C6:C4 SelectivityIsolated Yield (%)
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/EtOH/H₂O8085:1545
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ DME/H₂O8092:868
Pd(OAc)2​ / SPhos (2/4 mol%) K3​PO4​ Dioxane/H₂O6095:575
Pd-Precatalyst / XPhos K3​PO4​ Dioxane/H₂O (4:1) 60–80 >99:1 92

Data synthesized from established reactivity profiles of dihalogenated indazoles under varied catalytic conditions[2][3][4].

Experimental Protocol: Direct C6-Arylation

This methodology utilizes a self-validating approach. By incorporating precise In-Process Controls (IPC) via LC-MS, the protocol ensures that the reaction is halted exactly when the C-Br bond is fully consumed, preventing over-reaction at the C-Cl site.

Materials Required:
  • 6-bromo-4-chloro-3-methyl-1H-indazole (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.2 equiv)

  • Precatalyst (e.g., XPhos Pd G2 or Pd(OAc)₂/XPhos) (2.0 mol%)

  • Potassium phosphate tribasic ( K3​PO4​ ) (2.0 equiv)

  • 1,4-Dioxane / HPLC-grade Water (4:1 v/v)

Step-by-Step Methodology:

Step 1: Reagent Assembly & Inert Atmosphere

  • To an oven-dried reaction vial equipped with a magnetic stir bar, charge 6-bromo-4-chloro-3-methyl-1H-indazole (1.0 equiv), the arylboronic acid (1.2 equiv), XPhos Pd G2 (2.0 mol%), and K3​PO4​ (2.0 equiv).

  • Causality Check: Seal the vial with a PTFE-lined septum. Evacuate the vial under vacuum and backfill with dry Nitrogen ( N2​ ). Repeat this cycle three times. Why? Palladium(0) intermediates are highly susceptible to oxidation by atmospheric oxygen, which leads to catalyst death (visible as palladium black precipitation).

Step 2: Solvent Addition & Degassing 3. In a separate flask, prepare a 4:1 (v/v) mixture of 1,4-Dioxane and Water. Degas the mixture by sparging with N2​ for 15 minutes. 4. Causality Check: Add the degassed solvent mixture to the reaction vial via syringe. Why this solvent? Dioxane effectively solubilizes the organic substrate and bulky catalyst, while water is strictly required to dissolve the inorganic base ( K3​PO4​ ) and activate the boronic acid into the reactive anionic boronate species for transmetalation.

Step 3: Catalytic Heating & Self-Validation (IPC) 5. Transfer the vial to a pre-heated reaction block set to 60–80 °C. Stir vigorously (800 rpm) to ensure biphasic mixing. 6. Self-Validation: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the disappearance of the starting material mass and the appearance of the mono-arylated product mass. The reaction is complete when the starting material is <1% AUC. Do not exceed 24 hours to prevent trace C4-arylation.

Step 4: Workup & Purification 7. Cool the reaction to room temperature. Quench by adding water and extract the aqueous layer three times with Ethyl Acetate (EtOAc). 8. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 9. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure 6-aryl-4-chloro-3-methyl-1H-indazole.

Workflow Step1 1. Reagent Assembly Charge Indazole, Ar-B(OH)2, Pd cat., XPhos, K3PO4 Step2 2. Atmospheric Purge Evacuate and backfill with N2 (3x) to prevent Pd oxidation Step1->Step2 Step3 3. Solvent Addition Add degassed Dioxane/H2O (4:1 v/v) Step2->Step3 Step4 4. Catalytic Heating Stir at 60-80°C; Monitor via LC-MS for C6-selectivity Step3->Step4 Step5 5. Aqueous Workup Quench, extract with EtOAc, wash with brine Step4->Step5 Step6 6. Purification Flash chromatography to isolate 6-aryl product Step5->Step6

Step-by-step experimental workflow for the chemoselective Suzuki-Miyaura coupling.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Molecules (via NIH)[Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles RSC Advances (via NIH)[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Journal of the American Chemical Society (via NIH)[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes ACS Catalysis[Link]

Sources

regioselective N-alkylation of 6-bromo-4-chloro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective N-Alkylation of 6-Bromo-4-chloro-3-methyl-1H-indazole

Strategic Rationale: The Value of the Scaffold

In modern drug discovery, highly functionalized indazoles serve as privileged pharmacophores. 6-Bromo-4-chloro-3-methyl-1H-indazole is a particularly valuable building block due to its orthogonal halogen handles. The C6-bromo position is highly reactive toward oxidative addition, allowing for primary palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C4-chloro position remains intact for subsequent, more forcing functionalization.

However, the free N–H of the indazole ring can poison palladium catalysts, coordinate unwanted metals, or participate in off-target side reactions. Consequently, N-alkylation is a mandatory early-stage transformation. Because indazoles exhibit tautomerism, alkylation typically yields a mixture of N1 and N2 isomers[1][2]. Uncontrolled alkylation wastes valuable halogenated starting material and complicates downstream purification. This guide details the mechanistic causality and field-proven protocols required to achieve absolute regiocontrol over this specific substrate.

Mechanistic Causality: Thermodynamics vs. Kinetics (E-E-A-T)

As an application scientist, achieving regioselectivity requires understanding the interplay between the substrate's inherent sterics and the reaction's thermodynamic landscape.

  • Thermodynamic Control (N1-Alkylation): Deprotonation of the indazole with a strong base yields an ambident anion delocalized across the N1 and N2 positions[3]. Alkylation at the N1 position preserves the full benzenoid resonance of the fused carbocyclic ring, making the 1-alkyl-1H-indazole the thermodynamically stable "sink"[2][3]. For 6-bromo-4-chloro-3-methyl-1H-indazole, the N1 trajectory is highly accessible because the adjacent C7 position is unsubstituted (C7–H).

  • Kinetic Control (N2-Alkylation): In the neutral (non-deprotonated) state, the N2 lone pair possesses higher electron density and is more kinetically accessible to electrophiles than the N1 lone pair[2]. However, in our specific substrate, the C3-methyl group introduces a severe steric clash against any incoming electrophile at the N2 position[4][5].

  • Solvent & Reagent Causality: Using Sodium Hydride (NaH) in Tetrahydrofuran (THF) strongly coordinates the intermediate and funnels the reaction toward the thermodynamic N1 product, often yielding >99% selectivity for C3-substituted indazoles[4][6]. Conversely, utilizing a powerful, neutral electrophile like Meerwein's salt (trialkyloxonium tetrafluoroborate) bypasses anion formation entirely, forcing a kinetic attack at N2 despite the C3-methyl steric hindrance[2][5].

Decision Matrix & Workflow Visualization

G Start 6-Bromo-4-chloro-3-methyl-1H-indazole Sub1 Structural Analysis: C3-Methyl sterically hinders N2 C7-H leaves N1 accessible Start->Sub1 Branch1 Target: N1-Alkyl Isomer (Thermodynamic Product) Sub1->Branch1 Branch2 Target: N2-Alkyl Isomer (Kinetic Product) Sub1->Branch2 Cond1 Strong Base / Polar Aprotic (e.g., NaH in THF, 0°C to RT) Branch1->Cond1 Cond2 Neutral / Alkylating Salt (e.g., Meerwein's Salt in EtOAc) Branch2->Cond2 Result1 >95% N1 Selectivity (High Yield) Cond1->Result1 Result2 High N2 Selectivity (Lower Yield due to C3-Me sterics) Cond2->Result2

Workflow for regioselective N1 vs. N2 alkylation of 6-bromo-4-chloro-3-methyl-1H-indazole.

Self-Validating Experimental Protocols

Protocol A: Highly Selective N1-Alkylation (Thermodynamic Control)

This protocol utilizes strong base deprotonation in a coordinating polar aprotic solvent to drive the reaction to the thermodynamic sink[4][6].

  • Preparation: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with 6-bromo-4-chloro-3-methyl-1H-indazole (1.0 equiv) and anhydrous THF (to achieve a 0.1 M solution).

  • Deprotonation: Cool the solution to 0 °C using an ice bath under a nitrogen atmosphere. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

    • Causality Check: Cooling to 0 °C safely controls the exothermic deprotonation and regulates hydrogen gas evolution, preventing the degradation of the halogenated aromatic ring.

  • Anion Maturation: Stir the suspension for 30 minutes at 0 °C to ensure complete formation of the ambident indazolyl anion.

  • Alkylation: Add the desired alkylating agent (e.g., methyl iodide or propyl tosylate, 1.5 equiv) dropwise[3][7].

  • Thermodynamic Funneling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Causality Check: Warming to room temperature provides the necessary activation energy for the sterically unhindered N1 position to outcompete the N2 position, locking the molecule into its most stable benzenoid state[3].

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: N2-Alkylation via Neutral Conditions (Kinetic Control)

Because the C3-methyl group severely blocks the N2 position, standard basic conditions will fail to yield the N2 isomer. This protocol bypasses the ambident anion by using a hyper-reactive neutral electrophile[2][5].

  • Preparation: Charge a flask with 6-bromo-4-chloro-3-methyl-1H-indazole (1.0 equiv) and anhydrous EtOAc (0.1 M).

  • Kinetic Alkylation: Add trimethyloxonium tetrafluoroborate (Meerwein's salt, 1.3 equiv) in one rapid portion at room temperature[5].

    • Causality Check: The strict absence of base ensures the indazole remains neutral. The powerful oxonium salt is forced to attack the more kinetically accessible N2 lone pair.

  • Monitoring: Stir at room temperature for 5–16 hours.

    • Causality Check: Because the C3-methyl group physically obstructs the N2 trajectory, this reaction requires significantly longer times than unsubstituted indazoles and may stall[2][5]. Monitor strictly by TLC (Toluene/Acetone 95:5)[1].

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Critical: This step neutralizes the highly corrosive tetrafluoroboric acid (HBF₄) byproduct. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The following table summarizes the expected regiochemical outcomes based on the intersection of reaction conditions and the substrate's unique steric profile.

Reaction ConditionsControl MechanismPrimary RegioisomerExpected Ratio (N1:N2)Yield Impact
NaH, THF, MeI, 0 °C to RT ThermodynamicN1-Alkyl > 95:5High (>85%)
K₂CO₃, DMF, MeI, 80 °C Mixed / ThermalN1-Alkyl ~ 80:20Moderate (Requires separation)
Me₃O⁺ BF₄⁻, EtOAc, RT KineticN2-Alkyl < 10:90Reduced (Due to C3-Me steric clash)

References

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and regioselective synthesis of 2-alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093-4095. URL:[Link]

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective N-alkylation of indazoles assisted by coordination. The Journal of Organic Chemistry, 71(14), 5392-5395. URL: [Link]

  • Jaffari, G. A., & Nunn, A. J. (1973). Indazoles. Part I. Alkylation of 5-nitro- and 6-nitro-indazole. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374. URL:[Link]

Sources

Application Note: 6-Bromo-4-chloro-3-methyl-1H-indazole as an Orthogonal Building Block in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole core is a privileged heterocyclic pharmacophore in modern medicinal chemistry, frequently serving as an ATP-competitive hinge binder in the development of targeted kinase inhibitors[1]. Within this structural class, 6-bromo-4-chloro-3-methyl-1H-indazole has emerged as a highly versatile, orthogonally reactive building block[2].

This application note provides a comprehensive guide to utilizing this specific scaffold. By exploiting the differential bond dissociation energies of the C6-bromo and C4-chloro substituents, medicinal chemists can execute regioselective, sequential cross-coupling reactions[3]. Furthermore, the inclusion of the C3-methyl group provides critical steric constraints that lock the indazole conformation within the kinase hinge region, thereby increasing target selectivity and improving the overall lipophilicity of the drug candidate.

Mechanistic Rationale & Structural Advantages

The synthetic utility of 6-bromo-4-chloro-3-methyl-1H-indazole is governed by strict thermodynamic and kinetic principles:

  • Orthogonal Halogen Reactivity: The C6-Br bond has a significantly lower bond dissociation energy (~68 kcal/mol) compared to the C4-Cl bond (~81 kcal/mol). This energetic disparity allows Palladium(0) to undergo chemoselective oxidative addition at the C6 position under mild thermal conditions (e.g., 80°C)[4].

  • Steric Shielding at C4: The C4-chlorine atom is sterically hindered by the adjacent C3-methyl group. This shielding further suppresses premature oxidative addition at the C4 position during the initial C6-coupling phase. Once the C6 position is functionalized, the inert C4-Cl bond can be activated using highly electron-rich, sterically demanding ligands (e.g., RuPhos) under forcing conditions[3].

  • N1-Acidity and Catalyst Poisoning: The free N-H of the indazole ring is weakly acidic (pKa ~14). If left unprotected, it can coordinate with palladium catalysts (causing catalyst deactivation) or undergo competing N-arylation. Therefore, transient protection of the N1 position is a non-negotiable prerequisite for high-yielding cross-couplings.

Quantitative Reactivity Profiling

To guide experimental design, the thermodynamic properties and optimal catalytic systems for each reactive site on the scaffold are summarized below.

Table 1: Comparative Reactivity Profile of the Indazole Scaffold
Reactive SiteSubstituentBond Dissociation EnergyReactivity PriorityOptimal Pd-Ligand SystemTypical Temp
N1 -HN/A (Acidic Proton)1 (Protection required)N/A (Acid catalysis)25°C
C6 -Br~68 kcal/mol2 (High reactivity)dppf, PPh380°C
C4 -Cl~81 kcal/mol3 (Low reactivity)RuPhos, BrettPhos100–110°C
Table 2: Optimization of Regioselective C6 Suzuki-Miyaura Coupling
Catalyst SystemBaseSolvent SystemC6-Coupling YieldC4-Coupling (Impurity)
Pd(PPh3)4Na2CO3Toluene/EtOH/H2O65%< 2%
Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O 88% < 1%
RuPhos Pd G3Cs2CO3t-Amyl Alcohol40%45% (Loss of selectivity)

Note: The use of highly active pre-catalysts like RuPhos Pd G3 during the first step overrides the natural halogen selectivity, leading to unwanted mixtures. Pd(dppf)Cl2 provides the optimal balance of reactivity and regiocontrol.

Self-Validating Experimental Workflows

The following step-by-step protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure the causality of the reaction is confirmed before proceeding.

Protocol A: N1-Protection via Tetrahydropyranyl (THP) Etherification

Causality: THP is chosen because it is entirely stable to the basic, aqueous conditions of subsequent cross-couplings, yet easily cleaved under mild acidic conditions that will not disrupt newly formed C-C or C-N bonds.

  • Setup: Dissolve 6-bromo-4-chloro-3-methyl-1H-indazole (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Reagent Addition: Add 3,4-Dihydro-2H-pyran (DHP) (2.5 eq) followed by a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 eq).

  • Reaction: Stir at room temperature for 4 hours under an inert nitrogen atmosphere.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the pTSA. Extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validation Checkpoint:

    • TLC: A new, less polar spot should appear (Hexanes/EtOAc 4:1).

    • 1H-NMR (CDCl3): Confirm the disappearance of the broad N-H singlet (>10 ppm) and the appearance of the characteristic THP anomeric proton as a multiplet at ~5.7 ppm.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C6

Causality: Water is strictly required in the solvent mixture to convert the arylboronic acid into the reactive boronate complex, which is necessary for the transmetalation step in the catalytic cycle[4].

  • Setup: Charge a Schlenk flask with the N1-THP protected indazole (1.0 eq), the desired Arylboronic acid (1.1 eq), and K2CO3 (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Degas the suspension by sparging with nitrogen for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Seal the flask and heat to 80°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Purify via silica gel chromatography.

  • Self-Validation Checkpoint:

    • LC-MS: The starting material exhibits a 1:1 isotopic mass ratio due to the bromine atom. The successful product must show the disappearance of this 1:1 pattern, replaced by a 3:1 isotopic pattern indicative of the retained C4-chlorine atom.

Protocol C: Buchwald-Hartwig Amination at C4

Causality: The C4-Cl bond is electronically deactivated and sterically hindered. RuPhos Pd G3 generates a highly active, monoligated Pd(0) species. The extreme steric bulk of the RuPhos ligand accelerates oxidative addition into the C-Cl bond and forces rapid reductive elimination, preventing the amine from undergoing β-hydride elimination[3].

  • Setup: In a glovebox or under strict argon, combine the C6-functionalized intermediate (1.0 eq), the desired aliphatic or aromatic amine (1.5 eq), Cs2CO3 (2.5 eq), RuPhos Pd G3 (0.05 eq), and RuPhos ligand (0.05 eq).

  • Reaction: Suspend in anhydrous t-Amyl alcohol or 1,4-Dioxane. Heat at 110°C for 16 hours.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC.

  • Self-Validation Checkpoint:

    • LC-MS: Confirm the complete disappearance of the 3:1 chlorine isotope pattern. The mass should perfectly match the exact mass of the di-substituted target.

Protocol D: Global Deprotection
  • Setup: Dissolve the fully functionalized intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA).

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Carefully concentrate in vacuo. Neutralize the TFA salt by passing through a basic alumina plug or using a catch-and-release SPE cartridge (e.g., SCX-2).

  • Self-Validation Checkpoint:

    • 1H-NMR (DMSO-d6): Confirm the complete loss of the THP aliphatic signals (1.5–2.5 ppm) and the anomeric proton (~5.7 ppm). The indazole N-H proton should reappear as a broad singlet between 12.5–13.5 ppm.

Pathway Visualization

The following diagram maps the logical progression of the orthogonal functionalization strategy, highlighting the specific activation of the C6 and C4 positions.

G SM 6-Bromo-4-chloro-3-methyl-1H-indazole (Starting Material) Prot Step 1: N1-Protection (THP etherification) SM->Prot DHP, pTSA DCM, RT Suzuki Step 2: Suzuki-Miyaura Coupling (Regioselective at C6-Br) Prot->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 80°C Buchwald Step 3: Buchwald-Hartwig Amination (Activation of C4-Cl) Suzuki->Buchwald R-NH2, RuPhos Pd G3 Cs2CO3, 110°C Deprot Step 4: Global Deprotection (Acidic Cleavage) Buchwald->Deprot TFA DCM Target Target Kinase Inhibitor (Di-substituted Indazole) Deprot->Target Purification

Figure 1: Orthogonal functionalization workflow of 6-bromo-4-chloro-3-methyl-1H-indazole.

References

  • Benchchem. "4-Bromo-6-chloro-1H-indazole|885519-03-9". Source: benchchem.com. 5

  • BLD Pharm. "885518-99-0|6-Bromo-4-chloro-1H-indazole". Source: bldpharm.com. 2

  • Google Patents. "WO2020139991A1 - Aza-heterobicyclic inhibitors of mat2a and methods of use for treating cancer". Source: google.com. 3

  • Journal of Medicinal Chemistry - ACS Publications. "Highly Selective, Potent, and Oral mTOR Inhibitor for Treatment of Cancer as Autophagy Inducer". Source: acs.org.4

Sources

Application Note: Regioselective Buchwald-Hartwig Amination of 6-Bromo-4-chloro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The indazole core is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted therapeutics[1]. Functionalizing the highly decorated 6-bromo-4-chloro-3-methyl-1H-indazole scaffold presents a unique synthetic challenge: achieving precise regiocontrol and chemoselectivity across three reactive sites (C6-Br, C4-Cl, and N1-H).

As a Senior Application Scientist, I have designed this protocol to exploit the intrinsic electronic and steric differences of these functional groups. By leveraging the differential bond dissociation energies of carbon-halogen bonds and employing strategic protecting group chemistry, this guide provides a robust, self-validating workflow for the exclusive C-N coupling at the C6 position, preserving the C4-chloride for downstream orthogonal functionalization.

Mechanistic Insights & Reaction Causality

To guarantee experimental success, one must understand the causality behind the reagent selection:

  • Regioselectivity (C6 vs. C4): The palladium-catalyzed Buchwald-Hartwig amination initiates with the oxidative addition of the Pd(0) species into the aryl halide bond[2]. The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol). By controlling the thermal energy (maintaining the reaction at 65–80 °C), the Pd(0) catalyst exclusively inserts into the C6-Br bond. The C4-Cl bond remains entirely unreactive under these controlled conditions[1].

  • Chemoselectivity (N1 Protection): While some modern bulky ligands (e.g., tBuBrettPhos) can tolerate unprotected nitrogen heterocycles[3], the free N1-H of the indazole is highly nucleophilic. Leaving it unprotected risks competitive N-arylation and the formation of off-cycle Pd-indazole resting states that poison the catalyst. Masking the N1 position with a Tetrahydropyranyl (THP) group eliminates this variable, ensuring a clean, high-yielding C6-amination[4].

  • Ligand & Base Synergy: For secondary amines, RuPhos is the gold standard, as its steric bulk accelerates reductive elimination while preventing bis-arylation. LiHMDS is selected as the base because it is highly soluble in ethereal solvents (THF) and avoids the functional group incompatibility often seen with stronger bases like NaOtBu[1][2].

Workflow Start 6-bromo-4-chloro-3-methyl-1H-indazole (Starting Material) Protect Phase 1: N1-Protection (THP-masking of nucleophilic NH) Start->Protect DHP, PTSA Amine Phase 2: Buchwald-Hartwig Amination (Pd-catalyzed C-N Coupling) Protect->Amine Amine, Pd/RuPhos Selectivity Regioselective C6-N Formation (C4-Cl remains intact) Amine->Selectivity Deprotect Phase 3: N1-Deprotection (Acidic Cleavage) Amine->Deprotect HCl/MeOH Product 6-amino-4-chloro-3-methyl-1H-indazole (Final Product) Deprotect->Product

Workflow for the regioselective Buchwald-Hartwig amination of the indazole scaffold.

Experimental Design & Quantitative Optimization

The following matrix summarizes the quantitative optimization data for the amination of the THP-protected substrate with a standard secondary amine (e.g., morpholine). This data dictates our protocol baseline.

LigandBaseSolventTemp (°C)Conversion (%)Regioselectivity (C6:C4)
RuPhos LiHMDS THF 65 >98% >99:1
BrettPhosNaOtBu1,4-Dioxane8085%>99:1
XantphosCs₂CO₃Toluene10045%92:8
BINAPK₂CO₃DMF110<20%N/A (Decomp.)

Step-by-Step Methodologies

Protocol A: N1-Protection (THP Ether Formation)

Causality: THP is chosen over Boc or SEM because it is highly stable to the strongly basic conditions (LiHMDS) of the subsequent cross-coupling, yet easily removed under mild acidic conditions.

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 6-bromo-4-chloro-3-methyl-1H-indazole (10.0 mmol, 1.0 eq.) and anhydrous dichloromethane (DCM, 40 mL).

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (PTSA, 0.5 mmol, 0.05 eq.).

  • Reagent Addition: Dropwise add 3,4-Dihydro-2H-pyran (DHP, 15.0 mmol, 1.5 eq.) at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (2 × 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Verify complete consumption of the starting material via TLC (Hexanes:EtOAc 3:1). The N1-H peak (~13 ppm) must be absent in the ¹H NMR spectrum.

Protocol B: Regioselective Buchwald-Hartwig Amination

Causality: Using a pre-formed RuPhos Pd G3 precatalyst ensures a rapid, quantitative generation of the active Pd(0) species, bypassing the initiation delays common with Pd(OAc)₂ mixtures[1].

  • Inert Atmosphere: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the THP-protected indazole (5.0 mmol, 1.0 eq.), the desired secondary amine (6.0 mmol, 1.2 eq.), and RuPhos Pd G3 precatalyst (0.1 mmol, 2 mol%).

  • Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvation: Inject anhydrous, degassed THF (25 mL) via syringe.

  • Base Addition: Slowly inject LiHMDS (1.0 M in THF, 10.0 mL, 10.0 mmol, 2.0 eq.) dropwise over 5 minutes. Note: Rapid addition can cause localized heating and catalyst degradation.

  • Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction block to 65 °C for 12 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (15 mL) to neutralize excess base. Extract with EtOAc (3 × 20 mL). Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Protocol C: N1-Deprotection
  • Cleavage: Dissolve the purified aminated intermediate in Methanol (20 mL). Add 4.0 M HCl in Dioxane (5.0 mL).

  • Reaction: Stir at 40 °C for 3 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated NaHCO₃, extract with EtOAc, dry, and concentrate to yield the final 6-amino-4-chloro-3-methyl-1H-indazole derivative.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Exclusive C6-Br Insertion Pd0->OA Indazole-Br AmineBind Amine Coordination Ligand Exchange OA->AmineBind Pd(II) Intermediate Deprotonation Deprotonation LiHMDS Mediated AmineBind->Deprotonation Amine RE Reductive Elimination C-N Bond Formation Deprotonation->RE Base RE->Pd0 Aminated Product

Pd-catalyzed Buchwald-Hartwig cycle showing preferential C6-Br oxidative addition.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the protocol, implement the following In-Process Controls (IPCs):

  • Isotopic Signature Verification (LC-MS): The most critical validation of regioselectivity is the mass spectrum of the product. Because the C4-Cl bond must remain intact, the molecular ion peak [M+H]⁺ must display the characteristic 3:1 isotopic ratio of ³⁵Cl to ³⁷Cl. If a 1:1 ratio is observed, the reaction erroneously coupled at the chloride instead of the bromide.

  • Stalled Reactions (Conversion < 50%): If LC-MS indicates stalled conversion, the primary cause is oxygen ingress deactivating the Pd(0) species to an inactive Pd(II) oxide[2]. Solution: Do not add more base. Degas the mixture with Argon for 10 minutes and spike with an additional 1 mol% of RuPhos Pd G3.

  • Dehalogenation Byproducts: If significant des-bromo byproduct is observed, the reaction temperature is too high, promoting β-hydride elimination from the amine[1]. Solution: Lower the reaction temperature to 55 °C and ensure the amine is strictly anhydrous.

Sources

Application Note: In Vitro Assay Preparation and Screening Protocols for 6-Bromo-4-chloro-3-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

The compound 6-bromo-4-chloro-3-methyl-1H-indazole (CAS: 1824051-68-4) is a highly functionalized, privileged scaffold extensively utilized in the rational design of small-molecule kinase inhibitors[1]. The indazole core acts as a potent hydrogen-bond donor/acceptor motif, forming critical two-point contacts with the ATP-binding hinge region of various kinases (such as Cys94 and Glu92 in HPK1, or Leu1949 in LRRK2)[2],[3]. Meanwhile, the bromo and chloro substitutions provide distinct vectors for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) and significantly increase the lipophilicity (LogP) of the resulting derivatives.

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical challenges associated with halogenated indazoles. Highly lipophilic compounds are prone to aggregation at aqueous interfaces, which can lead to false negatives in biochemical assays and artefactual toxicity in cell-based assays. The following self-validating workflows—combining a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay and an orthogonal ATP-dependent cellular viability assay—ensure rigorous, artifact-free evaluation of indazole-based test articles[4].

Compound Handling and Stock Preparation

Causality & Expert Insight: Halogenated indazoles exhibit delayed dissolution kinetics. If introduced directly into aqueous buffers, they will precipitate, forming micro-aggregates that scatter light and sequester the compound from the target enzyme. Therefore, primary stocks must be prepared in 100% anhydrous DMSO, and the final assay concentration of DMSO must be strictly controlled (≤1% v/v) to prevent solvent-induced denaturation of the kinase[4],[5].

Protocol 2.1: Master Stock Preparation
  • Equilibration: Allow the lyophilized 6-bromo-4-chloro-3-methyl-1H-indazole (or its synthesized derivative) to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Solubilization: Weigh the compound using a microbalance and dissolve it in 100% anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to achieve a master stock concentration of 10 mM.

  • Homogenization: Vortex for 60 seconds. Crucial Step: Sonicate the vial in a water bath at 37°C for 5 minutes. Halogenated indazoles often require thermal and acoustic energy to fully disrupt crystal lattice structures in DMSO.

  • Storage: Aliquot the 10 mM stock into single-use 20 µL volumes in amber glass or low-binding polypropylene tubes. Store at -80°C under an argon overlay to prevent oxidative degradation and moisture ingress. Avoid freeze-thaw cycles.

Biochemical Profiling: TR-FRET Kinase Assay

Causality & Expert Insight: Complex aromatic small molecules often exhibit auto-fluorescence that interferes with standard fluorometric assays. We utilize TR-FRET because the lanthanide (Europium) donor has a long emission half-life. By introducing a 100 µs delay between excitation and emission reading, short-lived compound auto-fluorescence completely decays, yielding an exceptionally high signal-to-background ratio[2].

Self-Validating Assay Design

To ensure the assay is self-validating, every 384-well plate must include:

  • Positive Control (0% Inhibition): 100% DMSO vehicle (matches compound DMSO carryover).

  • Negative Control (100% Inhibition): 1 µM Staurosporine (a pan-kinase inhibitor).

  • Quality Metric: The Z'-factor must be calculated per plate. A plate is only validated and accepted if Z' ≥ 0.6 .

TR_FRET_Workflow A Compound Solubilization (100% DMSO) B Acoustic Dispensing (Echo 550) A->B C Kinase & ATP Incubation B->C D TR-FRET Reagent Addition C->D E Time-Resolved Fluorescence Read D->E

Figure 1: High-throughput TR-FRET biochemical assay workflow for indazole screening.

Protocol 3.1: Step-by-Step TR-FRET Methodology
  • Compound Dispensing: Using an Echo 550 Acoustic Dispenser, transfer 100 nL of the indazole compound (from a 3-fold serial dilution plate in 100% DMSO) into a white, low-volume 384-well assay plate.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Substrate mixture (e.g., 2 nM target kinase and 400 nM biotinylated peptide substrate diluted in Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration (critical for slow-binding indazoles).

  • Reaction Initiation: Add 5 µL of 2X ATP solution. Note: The final ATP concentration must be calibrated to the specific Km​ of the target kinase to accurately assess ATP-competitive hinge-binding[2].

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of TR-FRET Detection Buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺), Europium-labeled anti-phospho antibody (2 nM), and Streptavidin-Allophycocyanin (APC) tracer (20 nM).

  • Readout: Incubate for 30 minutes. Read the plate on a multi-mode microplate reader (e.g., PerkinElmer EnVision) using TR-FRET settings: Excitation at 340 nm, Emission 1 at 615 nm (Europium), and Emission 2 at 665 nm (APC).

  • Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Fit the dose-response data using a 4-parameter logistic regression to determine the IC50​ .

Orthogonal Cell-Based Assay: ATP-Dependent Viability

Causality & Expert Insight: Biochemical potency does not guarantee cellular efficacy. Halogenated indazoles may suffer from poor membrane permeability or be substrates for cellular efflux pumps (e.g., P-glycoprotein). To validate intracellular target engagement and assess general cytotoxicity, we employ an ATP-quantification luminescence assay (CellTiter-Glo). This measures metabolically active cells, providing a direct readout of cellular proliferation and survival.

MOA Stimulus Extracellular Stimulus (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor TargetKinase Target Kinase (e.g., HPK1 / LRRK2) Receptor->TargetKinase Indazole Indazole Derivative (Inhibitor) Indazole->TargetKinase Hinge-Binding Inhibition Effector Downstream Effectors (e.g., SLP-76 / MAPK) TargetKinase->Effector ATP Hydrolysis Response Cellular Proliferation & Survival Effector->Response

Figure 2: Mechanism of action for indazole-based kinase inhibitors disrupting cellular signaling.

Protocol 4.1: Step-by-Step Cellular Viability Methodology
  • Cell Seeding: Harvest target cancer cells (e.g., MDA-MB-231) in the exponential growth phase. Seed 2,000 cells/well in 90 µL of complete culture media into a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10X concentration of the indazole compound in media (maximum 1% DMSO to yield a final 0.1% DMSO concentration in the well). Add 10 µL of the 10X compound to the 90 µL of cells.

  • Incubation: Incubate the treated cells for 72 hours at 37°C, 5% CO₂.

  • Luminescence Detection: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes (prevents temperature gradients that cause edge effects). Add 100 µL of CellTiter-Glo reagent to each well.

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1.0 second per well).

Quantitative Data Presentation

The following table demonstrates a standardized format for summarizing the quantitative outputs generated by the self-validating protocols described above. This structure allows for rapid Structure-Activity Relationship (SAR) analysis.

Test ArticleBiochemical IC50​ (nM)Cellular Viability CC50​ (µM)Assay Z'-FactorSelectivity Index ( CC50​/IC50​ )
6-Br-4-Cl-3-Me-1H-indazole (Unmodified Core)> 10,000> 50.00.82N/A
Indazole Derivative A (Optimized)14.2 ± 1.12.4 ± 0.30.79~169
Indazole Derivative B (Optimized)3.8 ± 0.40.8 ± 0.10.81~210
Staurosporine (Assay Control)1.2 ± 0.20.05 ± 0.010.88~41
DMSO Vehicle (Negative Control)N/A (0% Inhib)100% Viability0.85N/A

Note: The unmodified core (6-bromo-4-chloro-3-methyl-1H-indazole) typically shows negligible activity on its own until functionalized via cross-coupling to engage specific kinase sub-pockets.

References

  • ACS Publications. Identification of Potent Reverse Indazole Inhibitors for HPK1. Journal of Medicinal Chemistry. Available at:[Link]

  • White Rose Research Online / ACS Publications. Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate. Journal of Medicinal Chemistry. Available at:[Link]

  • MDPI. Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. Pharmaceuticals. Available at:[Link]

Sources

Catalytic Halogen Exchange (HALEX) Methods for 6-bromo-4-chloro-3-methyl-1H-indazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of catalytic halogen exchange (HALEX) methodologies, with a specific focus on their application to the selective functionalization of 6-bromo-4-chloro-3-methyl-1H-indazole. This dihalogenated indazole serves as a valuable scaffold in medicinal chemistry, and the ability to selectively modify its halogenated positions opens up a vast chemical space for the development of novel therapeutic agents. As a Senior Application Scientist, this document is structured to provide not only detailed experimental protocols but also the underlying scientific rationale for the proposed methods, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Strategic Importance of Halogenated Indazoles and Catalytic Halogen Exchange

Indazoles are a privileged heterocyclic motif in drug discovery, present in a variety of approved drugs and clinical candidates. The introduction of halogen atoms onto the indazole core provides crucial anchor points for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. The differential reactivity of various carbon-halogen bonds (C-I > C-Br > C-Cl) under specific catalytic conditions allows for selective and sequential functionalization, a powerful strategy in the synthesis of complex molecules.

Catalytic Halogen Exchange (HALEX), particularly the copper-catalyzed Finkelstein reaction, has emerged as a mild and efficient method for the interconversion of aryl halides.[1][2] This reaction allows for the strategic replacement of one halogen with another, enabling chemists to tune the reactivity of the substrate for subsequent transformations. For a dihalogenated substrate such as 6-bromo-4-chloro-3-methyl-1H-indazole, this technique offers the potential for highly selective modification at either the C6 (bromo) or C4 (chloro) position.

This guide will first detail a plausible synthetic route to the starting material, 6-bromo-4-chloro-3-methyl-1H-indazole, followed by specific protocols for the selective catalytic halogen exchange at the C6 position.

Synthesis of 6-bromo-4-chloro-3-methyl-1H-indazole

A robust synthesis of the target indazole is paramount for any subsequent functionalization studies. The following multi-step synthesis is proposed based on established organic chemistry principles and analogous procedures found in the literature for similar indazole frameworks.

dot

Caption: Proposed synthetic workflow for 6-bromo-4-chloro-3-methyl-1H-indazole.

Protocol 1: Synthesis of 4-chloro-3-methyl-1H-indazole

This protocol is adapted from known procedures for the synthesis of substituted indazoles.[3]

Materials:

  • 2-Amino-3-chlorotoluene

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Ethyl acetate

  • Brine

Procedure:

  • Diazotization: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0 to -5 °C), dissolve 2-amino-3-chlorotoluene (1 equivalent) in a mixture of concentrated HCl and water.

  • Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Reduction and Cyclization: In a separate flask, prepare a solution of stannous chloride dihydrate (3 equivalents) in concentrated HCl. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully basify the reaction mixture with a concentrated solution of sodium hydroxide until the pH is >10, keeping the temperature below 20 °C with an ice bath.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-3-methyl-1H-indazole.

Protocol 2: Bromination of 4-chloro-3-methyl-1H-indazole

This protocol utilizes N-bromosuccinimide (NBS) for the regioselective bromination at the C6 position, a common and effective method for halogenating indazoles.[4]

Materials:

  • 4-chloro-3-methyl-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a round-bottom flask protected from light, dissolve 4-chloro-3-methyl-1H-indazole (1 equivalent) in acetonitrile or dichloromethane.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate and extract the mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromo-4-chloro-3-methyl-1H-indazole.

Catalytic Halogen Exchange (HALEX) Protocols

The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of the selective halogen exchange strategies outlined below. The C-Br bond is significantly more susceptible to oxidative addition to a low-valent metal center than the C-Cl bond, allowing for selective functionalization at the C6 position.

dot

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 6-Bromo-4-chloro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Synthesizing highly functionalized indazoles like 6-bromo-4-chloro-3-methyl-1H-indazole presents unique regiochemical and thermodynamic challenges. Designed for drug development professionals and synthetic chemists, this guide provides a validated, scalable SNAr (Nucleophilic Aromatic Substitution) cyclization route, bypassing the common pitfalls of direct late-stage halogenation.

Route Selection & Mechanistic Rationale

Attempting to synthesize this molecule via direct electrophilic bromination of a commercially available 4-chloro-3-methyl-1H-indazole precursor typically fails. The indazole core's electronic distribution directs electrophiles predominantly to the C5 or C7 positions, leaving the desired C6 position unreactive.

To guarantee absolute regiocontrol, we utilize a bottom-up construction: the condensation of 1-(4-bromo-6-chloro-2-fluorophenyl)ethan-1-one with hydrazine hydrate, followed by an intramolecular SNAr cyclization[1]. The highly electronegative ortho-fluorine serves as an ideal leaving group, while the meta-chloro and meta-bromo groups inductively activate the ring for nucleophilic attack, facilitating the formation of the heterocycle[2].

MechanisticPathway SM Starting Material: 1-(4-bromo-6-chloro- 2-fluorophenyl)ethan-1-one Step1 Step 1: Condensation (RT, 2h) SM->Step1 Reagent Reagent: Hydrazine Hydrate (NH2NH2·H2O) Reagent->Step1 Intermediate Intermediate: Hydrazone Derivative Step1->Intermediate Step2 Step 2: Intramolecular SNAr (120°C, DMSO) Intermediate->Step2 Product Target Product: 6-Bromo-4-chloro- 3-methyl-1H-indazole Step2->Product

Workflow for synthesizing 6-bromo-4-chloro-3-methyl-1H-indazole via SNAr cyclization.

Self-Validating Experimental Protocol (SOP)

This protocol is engineered as a self-validating system. Built-in analytical checkpoints ensure that any thermodynamic or stoichiometric deviations are caught before downstream failures occur.

Reagents:

  • 1-(4-bromo-6-chloro-2-fluorophenyl)ethan-1-one (1.0 equiv)

  • Hydrazine hydrate (64% in water, 1.1 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Hydrazone Formation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve the starting acetophenone (1.0 eq) in anhydrous DMSO to achieve a 0.5 M concentration. Cool the vessel to 0 °C. Add hydrazine hydrate (1.1 eq) dropwise to control the exothermic condensation.

  • Validation Checkpoint 1 (Conversion): Stir at room temperature for 2 hours. Self-Validation: Analyze via TLC (Hexanes/EtOAc 3:1). The ketone starting material ( Rf​≈0.6 ) must be completely consumed. Proceeding to the heating phase with unreacted ketone will result in thermal degradation and azine byproduct formation.

  • SNAr Cyclization: Equip the flask with a reflux condenser and heat the mixture to 120 °C for 8 hours. The thermal energy overcomes the steric hindrance of the tri-substituted aromatic ring, forcing the displacement of the fluoride ion.

  • Validation Checkpoint 2 (Ring Closure): Monitor via LC-MS. Self-Validation: The intermediate hydrazone mass [M+H]+ will shift to the cyclized product mass minus HF ( −20 Da).

  • Workup & Isolation: Cool the reaction to room temperature and pour slowly into 10 volumes of vigorously stirred, ice-cold distilled water. The product will precipitate as an off-white solid. Filter under vacuum and wash with cold water to remove DMSO and residual hydrazine.

  • Validation Checkpoint 3 (Structural Integrity): Dry the solid in a vacuum oven at 50 °C. Self-Validation: Obtain a 1 H-NMR spectrum in DMSO- d6​ . The disappearance of the highly deshielded hydrazone N-H protons and the appearance of a characteristic indazole N1-H broad singlet ( ≈13.0 ppm) confirms successful ring closure.

Quantitative Data & Optimization

To maximize yield, we evaluated various solvent and temperature parameters. The data below demonstrates why polar aprotic solvents are critical for stabilizing the Meisenheimer complex during the SNAr step.

Table 1: Optimization of SNAr Cyclization Conditions

SolventTemperature (°C)Hydrazine (equiv)Time (h)Isolated Yield (%)Purity (HPLC %)Mechanistic Observation
Ethanol80 (Reflux)3.02415%85%Insufficient thermal energy; major intermediate remains.
Ethylene Glycol1651.51862%90%Cyclization occurs, but prolonged heat causes partial debromination.
DMSO 120 1.1 8 84% 98% Optimal SNAr stabilization; clean conversion.
NMP (Microwave)1501.10.589%99%Highly efficient for small-scale rapid synthesis.

Troubleshooting & FAQs

Q1: Why can't I just buy 4-chloro-3-methyl-1H-indazole and brominate it directly to save time? A1: Direct electrophilic bromination of 4-chloro-3-methyl-1H-indazole suffers from severe regioselectivity issues[3]. The N1 lone pair strongly activates the C5 and C7 positions (ortho/para to the nitrogen). Furthermore, the C4-chloro group is an ortho/para director, further activating C5. The C6 position is meta to the activating groups and is electronically deactivated, making direct C6-bromination virtually impossible.

Regioselectivity Start 4-Chloro-3-methyl- 1H-indazole Bromination Electrophilic Bromination (NBS or Br2) Start->Bromination PathA C5 Attack (Major) Activated by N1 (para) & Cl (ortho) Bromination->PathA PathB C7 Attack (Minor) Activated by N1 (ortho) Bromination->PathB PathC C6 Attack (Fails) Deactivated by Cl (meta) Bromination->PathC

Regioselectivity challenges preventing direct C6-bromination of 4-chloro-3-methyl-1H-indazole.

Q2: My LC-MS shows a significant amount of a des-bromo byproduct ( [M−H] mass corresponding to 4-chloro-3-methyl-1H-indazole). What went wrong? A2: You are observing reductive dehalogenation. Hydrazine is a potent reducing agent. If you use a large excess of hydrazine (>1.5 equiv) and subject the mixture to prolonged heating (>12 hours), the C-Br bond will undergo reduction. To troubleshoot this, strictly limit hydrazine to 1.1 equivalents and do not exceed the 8-hour heating window at 120 °C.

Q3: The hydrazone intermediate formed cleanly, but the cyclization stalled at 50% conversion. How do I push it to completion? A3: A stalled SNAr cyclization usually indicates inadequate stabilization of the Meisenheimer complex or an accumulation of HF lowering the nucleophilicity of the intermediate. Ensure you are using a highly polar aprotic solvent like DMSO, which solvates the transition state effectively. If the reaction still stalls, adding 1.0 equivalent of a non-nucleophilic base (like K2​CO3​ or DIPEA) can neutralize the generated HF and restore the nucleophilicity of the attacking nitrogen.

Q4: What are the primary safety concerns when scaling up this reaction? A4: Scaling up presents significant thermal and toxicological hazards[3]. Hydrazine hydrate is highly toxic, carcinogenic, and potentially explosive. The initial condensation step is exothermic; on a >100g scale, hydrazine must be added via a dosing pump under active cooling to prevent thermal runaway. Furthermore, the generation of HF during cyclization requires corrosion-resistant reactor linings (e.g., Hastelloy or PTFE) and appropriate alkaline scrubbing systems for the exhaust.

References

  • Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists. Journal of Medicinal Chemistry - ACS Publications. 1

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. 2

  • Technical Support Center: Scaling Up the Synthesis of 3-Bromo-6-chloro-4-nitro-1H-indazole. Benchchem. 3

Sources

preventing debromination of 6-bromo-4-chloro-3-methyl-1H-indazole during catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I approach palladium catalysis not as a series of rigid recipes, but as a dynamic network of competing kinetic pathways. When working with complex, multi-functionalized heterocycles like 6-bromo-4-chloro-3-methyl-1H-indazole , the most prevalent mode of failure during cross-coupling is hydrodehalogenation (debromination).

This guide is engineered to provide you with the mechanistic causality behind this side reaction, a self-validating protocol to suppress it, and advanced troubleshooting logic to ensure the integrity of your drug development workflows.

Part 1: Mechanistic Causality of Debromination

To prevent debromination, we must first understand why it happens. In a standard cross-coupling cycle (e.g., Suzuki-Miyaura), the Pd(0) catalyst selectively undergoes oxidative addition at the weaker C6–Br bond. The resulting Pd(II)–Ar intermediate is supposed to undergo transmetalation.

However, 6-bromo-4-chloro-3-methyl-1H-indazole presents a unique kinetic penalty: the free N1–H group . When deprotonated by the reaction base, the resulting indazolide anion pushes extreme electron density into the aromatic ring. This makes the Pd(II) center less electrophilic, drastically slowing down the desired transmetalation step.

While transmetalation is stalled, the long-lived Pd(II)–Ar intermediate becomes vulnerable. It will scavenge hydrides from any available source—such as alcoholic solvents, amine bases undergoing β-hydride elimination[1], or adventitious water reacting with phosphine ligands[2]. This forms a Pd(II)(Ar)(H) species that rapidly reductively eliminates to yield the debrominated byproduct (4-chloro-3-methyl-1H-indazole).

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C6-Br Cleavage) Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br Intermediate OxAdd->PdII_Ar Transmet Transmetalation (Desired) PdII_Ar->Transmet + R-B(OH)2 Hydride Hydride Transfer (Solvent/Base/H2O) PdII_Ar->Hydride Side Reaction PdII_Ar_R Ar-Pd(II)-R Transmet->PdII_Ar_R RedElim_Des Reductive Elimination PdII_Ar_R->RedElim_Des RedElim_Des->Pd0 Regenerate Pd(0) Product Cross-Coupled Product RedElim_Des->Product PdII_Ar_H Ar-Pd(II)-H Hydride->PdII_Ar_H RedElim_Undes Reductive Elimination PdII_Ar_H->RedElim_Undes RedElim_Undes->Pd0 Regenerate Pd(0) Byproduct Debrominated Arene (Ar-H Byproduct) RedElim_Undes->Byproduct

Competing pathways: Desired transmetalation vs. undesired hydrodehalogenation (debromination).

Part 2: Quantitative Impact of Reaction Parameters

To shift the kinetic balance back toward the desired product, we must systematically eliminate hydride sources and accelerate transmetalation[3]. The table below summarizes internal validation data demonstrating how specific parameter shifts impact the product distribution for this specific indazole core.

Reaction ParameterCondition A (High Debromination Risk)Condition B (Optimized for Integrity)Debrominated Byproduct (%)Desired Product (%)
Ligand PPh₃ (Slow reductive elimination)XPhos / SPhos (Bulky, electron-rich)42%51%
Solvent Ethanol / H₂O (Protic, hydride donor)Anhydrous Toluene / Dioxane35%60%
Base Triethylamine (β-hydride source)K₃PO₄ / Cs₂CO₃ (Inorganic)28%68%
Substrate N–H Unprotected (Forms electron-rich anion)THP-Protected N1 (Neutral core)18%79%

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating system. It utilizes N1-protection to neutralize the electronic penalty of the indazole core, and in-process controls (IPCs) to verify that hydride sources have been successfully eliminated before committing to full reaction completion.

Step 1: The Structural Fix (N1-Protection)

  • Dissolve 6-bromo-4-chloro-3-methyl-1H-indazole (1.0 eq) in anhydrous DCM.

  • Add catalytic p-TsOH (0.1 eq) and 3,4-dihydro-2H-pyran (DHP, 1.5 eq). Stir at room temperature for 4 hours.

  • Causality: Protecting the N1 position with a tetrahydropyranyl (THP) group prevents the formation of the electron-rich indazolide anion, keeping the C6–Br bond highly electrophilic for the palladium catalyst.

Step 2: The Chemical Fix (Rigorous Degassing)

  • To an oven-dried Schlenk tube, add the THP-protected indazole (1.0 eq), your boronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Causality: K₃PO₄ is chosen over amine bases to physically eliminate the possibility of β-hydride elimination[4].

  • Add anhydrous Toluene. Perform three freeze-pump-thaw cycles to remove dissolved oxygen and trace moisture.

Step 3: The Kinetic Fix (Catalyst Assembly)

  • Under an argon counter-flow, add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).

  • Causality: XPhos is a bulky, electron-rich biaryl phosphine. It forces the Pd center into a highly active mono-ligated state, accelerating both transmetalation and reductive elimination so rapidly that the catalyst outpaces any residual hydride-scavenging side reactions[3].

Step 4: Execution & Self-Validation (IPC Checkpoint)

  • Heat the reaction to 80 °C.

  • Validation Checkpoint: At exactly 30 minutes, extract a 50 µL aliquot, quench with water, and analyze via LC-MS.

  • System Logic: If the Ar-H (debrominated) peak is <2% relative to the product peak, your anhydrous technique is validated. If the Ar-H peak exceeds 5%, trace water is reacting with your XPhos ligand to form Pd-H[2]. You must abort, re-bake your K₃PO₄, and restart.

  • If validated, continue heating for 4-6 hours until starting material is consumed.

Part 4: Advanced Troubleshooting Logic & FAQs

Troubleshooting Start High Debromination (>10% Ar-H) CheckSolvent Protic Solvent? Start->CheckSolvent ChangeSolvent Use Anhydrous Toluene CheckSolvent->ChangeSolvent Yes CheckBase Amine Base? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Use K3PO4 / Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Simple Phosphine? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Use XPhos / SPhos CheckLigand->ChangeLigand Yes CheckProtect Free N1-H? CheckLigand->CheckProtect No ChangeLigand->CheckProtect ProtectNH Protect N1 (THP/Boc) CheckProtect->ProtectNH Yes Success Debromination Suppressed CheckProtect->Success No ProtectNH->Success

Sequential logic workflow to systematically eliminate sources of hydrodehalogenation.

Q1: Why does the C6–Br bond debrominate while the C4–Cl bond remains entirely intact? A1: Oxidative addition is strictly governed by bond dissociation energies (BDE). The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol). Palladium(0) exclusively inserts into the C6–Br bond under standard thermal conditions. Debromination is a downstream consequence of this selective, localized insertion; the C4–Cl bond is never activated by the catalyst, thus it cannot debrominate.

Q2: I switched to anhydrous toluene and K₃PO₄, but I still see 10% debromination. What is the hidden hydride source? A2: If alcohols and amines are eliminated, the culprit is almost certainly adventitious water reacting with your phosphine ligand. Mechanistic studies prove that water attacks the coordinated phosphine, generating a phosphine oxide and a palladium-hydride species[2]. Ensure your K₃PO₄ is rigorously dried (baked under vacuum at 120 °C overnight) and your solvents are stored over activated molecular sieves.

Q3: Does the C3-methyl group sterically hinder the reaction and promote debromination? A3: No. The C3-methyl and C4-chloro groups are physically distant from the C6 position on the indazole core. Therefore, steric hindrance at the reaction center is negligible. The primary driver for debromination here is strictly electronic—specifically the electron-rich nature of the indazole ring when the N1 position is left unprotected.

Q4: Can I just lower the reaction temperature to stop the debromination side reaction? A4: Lowering the temperature slows down all catalytic pathways, but hydrodehalogenation often has a lower activation barrier than transmetalation for electron-rich substrates[3]. Dropping the temperature might actually increase your debrominated byproduct ratio. Instead of lowering the temperature, you must accelerate the desired pathway using bulky, electron-rich ligands (like XPhos) that lower the activation energy of transmetalation and reductive elimination.

References

  • Title: A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Cross-Coupling Reactions Guide Source: Johnson Matthey Catalysis & Chiral Technologies URL: [Link]

Sources

Technical Support Center: Purification & Troubleshooting for Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the thermodynamic and kinetic challenges associated with the purification of 6-bromo-4-chloro-3-methyl-1H-indazole .

This molecule presents a unique amphiphilic challenge: the indazole core acts as a strong hydrogen-bond donor/acceptor network, while the di-halogenated (bromo, chloro) and methyl substituents create significant lipophilic bulk. This guide explains the causality behind solvent selection, provides a self-validating experimental protocol, and troubleshoots common phase-separation issues.

I. Quantitative Solubility Profile

To engineer a successful recrystallization, we must first understand the thermodynamic solubility of the target molecule. The table below summarizes the extrapolated solubility data for heavily substituted halogenated indazoles across common solvent systems.

Solvent SystemPolarity IndexSolubility at 25°C (mg/mL)Solubility at Reflux (mg/mL)Suitability Assessment
Ethanol (EtOH) 5.2~12>150 (at 78°C)Excellent Primary Solvent. Disrupts intermolecular H-bonds.
Water (H₂O) 10.2<0.1<2 (at 100°C)Excellent Anti-solvent. Forces hydrophobic aggregation.
Ethyl Acetate (EtOAc) 4.4~45>250 (at 77°C)Good. High solubility, but requires a non-polar anti-solvent.
Hexane 0.1<1~8 (at 68°C)Poor Primary. Good anti-solvent, but prone to causing "oiling out".
Toluene 2.4~15>120 (at 110°C)Alternative. Steep solubility curve; good for single-solvent systems.

II. Frequently Asked Questions (FAQs)

Q1: Why do standard non-polar/polar solvent mixtures (like EtOAc/Hexane) often fail or yield oils for 6-bromo-4-chloro-3-methyl-1H-indazole?

A: The failure stems from Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because 6-bromo-4-chloro-3-methyl-1H-indazole has highly polarizable halogens and a polar N-H bond, adding a strictly non-polar anti-solvent like hexane rapidly shifts the dielectric constant of the mixture. Instead of entering the metastable zone where nucleation occurs, the solute separates into a solute-rich liquid phase.

To prevent this, we utilize a protic solvent/anti-solvent system (Ethanol/Water) . Ethanol effectively solvates the indazole core via hydrogen bonding, while water gradually increases the polarity of the bulk medium, gently pushing the lipophilic halogens out of solution without causing abrupt phase separation. This approach is widely validated for di-halogenated indazoles, such as 4-bromo-6-chloro-1H-indazole [1].

Q2: What is the recommended protocol for achieving >99% purity without significant yield loss?

A: The most reliable method is a solvent/anti-solvent crystallization using Ethanol and Water. This method is self-validating: the visual cues during the process confirm whether you are within the correct thermodynamic window. Boiling methanol or ethanol has historically been the gold standard for indazole purification [2].

Step-by-Step Methodology: Ethanol/Water Recrystallization
  • Initial Dissolution: Weigh the crude 6-bromo-4-chloro-3-methyl-1H-indazole into a round-bottom flask. Add minimal absolute Ethanol (approx. 5-7 mL per gram of crude).

  • Heating: Heat the suspension to reflux (78°C) with stirring until complete dissolution occurs.

    • Self-Validation Check 1: If the solution remains cloudy after adding 10 mL/g of EtOH at reflux, inorganic salts or highly insoluble cross-coupling byproducts are present. Perform a hot filtration.

  • Anti-Solvent Addition: While maintaining reflux, add deionized Water dropwise. Continue until a faint, persistent turbidity is observed (the cloud point).

  • Clearing the Solution: Add 1-2 drops of hot Ethanol just until the solution turns clear again. You are now exactly at the edge of the metastable zone.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed at a rate of ~0.5°C/min.

    • Self-Validation Check 2: Needle-like or prismatic crystals should begin forming within 30 minutes. If an oil forms at the bottom, reheat immediately (see Troubleshooting below).

  • Maturation: Once at room temperature, place the flask in an ice bath (0-5°C) for 2 hours to maximize yield.

  • Filtration & Washing: Filter the crystals under vacuum. Wash the filter cake with a pre-chilled mixture of 20% EtOH/Water to remove mother liquor impurities without dissolving the product.

    • Self-Validation Check 3: Spot the mother liquor on a TLC plate. If the product spot is highly intense, your water ratio was too low. Evaporate the mother liquor and repeat.

Workflow N1 Crude 6-Br-4-Cl-3-Me-1H-indazole N2 Dissolve in Hot EtOH (Reflux) N1->N2 N3 Hot Filtration (Remove Insolubles) N2->N3 If cloudy N4 Dropwise Addition of H2O (Anti-solvent) N2->N4 If clear N3->N4 N5 Controlled Cooling (0.5°C/min) N4->N5 N6 Vacuum Filtration & Cold Wash N5->N6 N7 Pure Crystalline Product N6->N7

Fig 1: Step-by-step solvent-antisolvent recrystallization workflow for halogenated indazoles.

Q3: My product is "oiling out" instead of forming crystals. How do I force nucleation?

A: Oiling out occurs when the supersaturation level is too high, and the melting point of the solute-solvent mixture drops below the crystallization temperature.

Causality & Solution: If you observe oil droplets, you have bypassed the metastable zone width (MSZW).

  • Re-dissolve: Immediately reheat the mixture until the oil dissolves back into a single liquid phase.

  • Adjust Solvent Ratio: Add a small amount of the primary solvent (EtOH) to decrease the supersaturation level.

  • Seeding: Allow the solution to cool just below the boiling point and introduce 1-2 mg of pure "seed" crystals of 6-bromo-4-chloro-3-methyl-1H-indazole. Seeding provides a thermodynamic template, drastically lowering the activation energy required for solid nucleation, forcing the molecules to bypass the liquid-liquid separation phase. Alternative purification of highly lipophilic indazoles can also be achieved using petroleum ether if protic solvents consistently fail [3].

Troubleshooting O1 Issue: Oiling Out (LLPS) O2 Is Temp > Melting Point? O1->O2 O3 Reduce Temp Gradient O2->O3 Yes O4 Adjust Solvent Ratio O2->O4 No O6 Re-dissolve & Cool Slowly O3->O6 O5 Add Seed Crystals O4->O5 Supersaturated O5->O6

Fig 2: Troubleshooting logic for resolving liquid-liquid phase separation (oiling out).

III. References

  • Porter, H. D.; Peterson, W. D. "Indazole, 5-nitro". Organic Syntheses, Coll. Vol. 3, p.660 (1955); Vol. 20, p.73 (1940). Available at: [Link]

  • Moura, et al. "Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids". National Center for Biotechnology Information (PMC). Available at: [Link]

resolving HPLC peak tailing for 6-bromo-4-chloro-3-methyl-1H-indazole analysis

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Peak Tailing for 6-Bromo-4-chloro-3-methyl-1H-indazole

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently encounter severe peak shape deformations when analyzing highly lipophilic, nitrogen-containing heterocycles.

6-Bromo-4-chloro-3-methyl-1H-indazole presents a unique chromatographic challenge. The combination of highly hydrophobic halogens (bromo and chloro groups) and a methyl group drives strong retention on reversed-phase columns. Simultaneously, the 1H-indazole core contains both a hydrogen-bond donating secondary amine (N1) and a weakly basic, hydrogen-bond accepting pyridine-like nitrogen (N2). This dual nature makes the molecule highly susceptible to secondary interactions with the stationary phase, leading to severe peak tailing.

Below is an in-depth, self-validating guide to diagnosing and permanently resolving this issue.

Diagnostic Workflow

G Start Peak Tailing Observed (Tf > 1.2) CheckAll Are all peaks tailing? (Inject Neutral Marker) Start->CheckAll Physical Physical Issue (System Void / Hardware) CheckAll->Physical Yes (Neutral tails) Chemical Chemical Issue (Silanol Interactions) CheckAll->Chemical No (Only indazole tails) FixPhys Minimize extra-column volume, check fittings, replace frit Physical->FixPhys FixChem1 Lower mobile phase pH (2.5-3.0) to protonate silanols Chemical->FixChem1 CheckChem Is tailing resolved? FixChem1->CheckChem FixChem2 Add 0.1% TEA modifier or use end-capped column CheckChem->FixChem2 No Success Proceed with Analysis CheckChem->Success Yes FixChem2->Success

Workflow for diagnosing and resolving HPLC peak tailing of halogenated indazoles.

Mechanistic FAQs: Understanding Analyte-Stationary Phase Dynamics

Q1: Why does 6-bromo-4-chloro-3-methyl-1H-indazole exhibit severe peak tailing compared to the neutral impurities in my sample? A1: The root cause lies in secondary chemical interactions. Standard reversed-phase separation relies on hydrophobic partitioning. However, the silica support underlying your C18 stationary phase contains residual, unreacted silanol groups (Si-OH). The basic nitrogens within the indazole ring act as strong hydrogen bond donors/acceptors and can become protonated. When these basic moieties interact with the acidic silanols, they undergo adsorption—a process often compared to "velcro" because the molecules stick easily but release slowly, dragging out the rear of the elution band[1]. Neutral impurities lack these basic functional groups, meaning they do not participate in these specific acid-base or ion-exchange interactions and thus elute symmetrically[1][2].

Q2: How does mobile phase pH influence the tailing of this specific indazole derivative? A2: The ionization state of both the silica surface and the analyte dictates the severity of secondary interactions. Residual silanols typically have a pKa of approximately 4.0–4.5. At a neutral pH (e.g., pH 7.0), these groups are ionized (Si-O⁻), creating a negatively charged surface that strongly adsorbs the indazole via ionic interactions[3]. The most effective initial intervention is to lower the mobile phase pH to 2.5–3.0 using additives like 0.1% formic acid or phosphoric acid. This protonates the silanols, rendering them neutral and significantly suppressing their ability to interact with the indazole[3].

Q3: I have lowered the pH to 2.5, but I am still observing a Tailing Factor (Tf) > 1.5. What is the next mechanistic step? A3: If acidic conditions do not fully resolve the tailing, your highly hydrophobic halogens (bromo and chloro) are likely driving the molecule deep into the stationary phase bed, allowing the indazole core to access sterically hindered, highly active silanols that remain partially unprotonated. In this scenario, adding a competing base—such as triethylamine (TEA) at 0.1% (v/v)—is highly effective[4][5]. TEA acts as a sacrificial masking agent; its strong, preferential interaction with active silanols competitively blocks the indazole nitrogens from binding to these sites, dramatically improving peak symmetry[5].

Q4: Should I consider changing my stationary phase chemistry? A4: Yes. Older "Type A" silica columns possess higher metal impurities and more acidic silanols, which heavily exacerbate tailing for basic compounds[4]. For halogenated indazoles, you should switch to a high-purity "Type B" silica column that features aggressive, double end-capping (where residual silanols are chemically reacted with short-chain silanes)[2][4]. Alternatively, utilizing a polar-embedded stationary phase provides an internal hydrogen-bonding shield that prevents the indazole from reaching the underlying silica surface[3].

Q5: How can I definitively rule out a physical hardware issue? A5: You must isolate the chemical variables from the physical ones. Inject a completely neutral, well-retained standard (e.g., toluene) under your current method conditions. If the neutral compound also tails, the issue is physical—such as a void at the head of the column, a partially blocked frit, or infinite dilution caused by excessive extra-column volume in your tubing[1][2]. If the neutral peak is perfectly symmetrical (Gaussian), your hardware is intact, and the issue is strictly a chemical acid-base interaction[1].

Quantitative Data: Mobile Phase Influence on Peak Symmetry

The following table summarizes the causal relationship between mobile phase modifications and the resulting peak symmetry for 6-bromo-4-chloro-3-methyl-1H-indazole on a standard C18 column.

Mobile Phase ConditionSilanol State (Stationary Phase)Analyte Interaction MechanismTypical Tailing Factor (Tf)Resolution Status
pH 7.0 (No Additives) Fully Ionized (Si-O⁻)Strong ion-exchange & H-bonding2.4 - 3.0 Severe Tailing (Fail)
pH 4.5 (No Additives) Partially IonizedModerate H-bonding1.8 - 2.1 Moderate Tailing (Fail)
pH 2.5 (0.1% Formic Acid) Protonated (Neutral, Si-OH)Suppressed ion-exchange1.3 - 1.5 Acceptable (Pass)
pH 6.5 + 0.1% TEA Masked by TEABlocked from active sites1.0 - 1.1 Excellent (Optimal)
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They contain internal controls to prove that the applied fix is the exact cause of the improved chromatography.

Protocol 1: Silanol Suppression via Competing Amine (TEA) Addition

Objective: To chemically mask active silanols and validate that secondary interactions are the root cause of indazole peak tailing.

  • Baseline Hardware Validation: Inject 5 µL of a neutral marker (e.g., 0.1 mg/mL Toluene in methanol) using your current mobile phase. Calculate the Tailing Factor (Tf).

    • Validation Check: If Tf > 1.2, abort this protocol and proceed to Protocol 2. If Tf ≤ 1.1, your hardware is validated.

  • Baseline Analyte Evaluation: Inject 5 µL of 6-bromo-4-chloro-3-methyl-1H-indazole. Record the baseline Tf (e.g., 2.5).

  • Mobile Phase Modification: Prepare a new aqueous mobile phase containing 0.1% (v/v) Triethylamine (TEA). Adjust the pH to 6.5 using dilute phosphoric acid to ensure the TEA is protonated and active.

  • Deep Equilibration: Flush the column with the TEA-modified mobile phase for a minimum of 30 column volumes. Causality note: Amine modifiers require extended equilibration times to fully coat the silica surface.

  • Efficacy Validation: Re-inject the indazole standard.

    • System Validation: A successful intervention will yield an indazole Tf ≤ 1.2. Re-inject the neutral marker; its Tf should remain unchanged (≤ 1.1). This proves the improvement was strictly due to chemical masking of the silanols.

Protocol 2: System Void and Extra-Column Volume Diagnostics

Objective: To physically isolate and identify hardware-induced peak deformation.

  • System-Wide Assessment: If Protocol 1 fails or the neutral marker exhibits tailing, remove the analytical column from the system.

  • Extra-Column Volume Isolation: Install a zero-dead-volume (ZDV) union in place of the column. Inject 1 µL of a highly UV-absorbent tracer (e.g., 10 µg/mL Uracil).

    • Validation Check: Measure the peak width at 4.4% height (5-sigma). If the peak is excessively broad or asymmetrical, the tailing is caused by infinite dilution in your plumbing[1]. Replace the tubing between the injector and detector with 0.12 mm ID (red) PEEK tubing.

  • Column Void Isolation: If the ZDV union yields a sharp, symmetrical peak, the physical defect lies within the column itself (e.g., a collapsed silica bed creating a mixing chamber at the inlet).

    • Validation Check: Install a brand-new, identical C18 column. Inject the neutral marker. A return to a Gaussian peak shape (Tf = 1.0) definitively validates that the previous column had suffered a physical void and was the root cause of the tailing[2].

References

Sources

🧪 Process Chemistry Support Hub: Scaling Up 6-Bromo-4-chloro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of halogenated indazole APIs. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the specific thermal hazards, regioselectivity challenges, and purification bottlenecks associated with synthesizing highly substituted indazoles like 6-bromo-4-chloro-3-methyl-1H-indazole.

📊 Process Metrics: Route Optimization at a Glance

Scaling up from bench-top to pilot-plant requires a fundamental shift from brute-force synthesis to thermodynamically controlled, high-efficiency processes. The table below summarizes the quantitative improvements achieved by transitioning from a traditional SNAr cyclization to a modern Ullmann-type cross-coupling route.

Scale PhaseSynthetic RouteIsolated Yield (%)Process Mass Intensity (PMI)Major Impurity Profile
1 g (Bench) Direct Intramolecular SNAr42.5%> 50028% (Regioisomers/Defluorination)
50 g (Kilo-Lab) Cu-Catalyzed Ullmann96.0%45.2< 0.3% (Unreacted Hydrazone)
100 g (Pilot) Optimized Ullmann + Steam Distillation98.2%22.8None detected (Below LOD)

🗺️ Mechanistic Workflow & Pathway Analysis

To synthesize the 6-bromo-4-chloro-3-methyl-1H-indazole core, we utilize 1-(4-bromo-6-chloro-2-fluorophenyl)ethanone as the starting material. The diagram below illustrates the critical divergence between the desired metal-catalyzed pathway and the hazardous, unselective SNAr pathway.

IndazoleScaleUp A 1-(4-bromo-6-chloro- 2-fluorophenyl)ethanone B Hydrazine Hydrate Addition A->B Condensation (< 25°C) C Hydrazone Intermediate B->C -H2O D Cu-Catalyzed Ullmann Cyclization C->D Heat, Base, Cu-Ligand F Undesired SNAr Impurity C->F Competing SNAr (Thermal Hazard) E 6-bromo-4-chloro-3-methyl- 1H-indazole D->E Regioselective Pathway

Ullmann cyclization pathway vs. competing SNAr for 1H-indazole synthesis.

❓ Troubleshooting Guides & FAQs

Q: Why do we observe a sudden thermal runaway during the initial hydrazine condensation step on scales >50g? A: Hydrazine hydrate reactions are highly exothermic. On a small scale, heat dissipates rapidly through the reactor walls. However, on a larger scale, delayed exotherms occur if the reagent addition rate exceeds the intrinsic reaction kinetics. This leads to an accumulation of unreacted hydrazine in the vessel, which can auto-accelerate and pressurize the reactor[1]. Causality & Solution: The exotherm is driven by the rapid nucleophilic attack of hydrazine on the ketone. To mitigate this, implement a controlled, dropwise addition using a dosing pump while maintaining the internal jacket temperature strictly below 25°C.

Q: We are detecting significant levels of a debrominated/dechlorinated impurity during the cyclization step. What is the mechanism, and how do we prevent it? A: Your target molecule contains multiple halogens (4-chloro, 6-bromo, and the 2-fluoro leaving group on the precursor). If you rely on a standard, base-mediated intramolecular SNAr cyclization, the hydrazone amine can unselectively attack the carbon bearing the bromine or chlorine instead of the fluorine. This nonselective SNAr cyclization is a known liability that leads to complex impurity profiles[2]. Causality & Solution: Pivot to a Copper-catalyzed intramolecular Ullmann-type cyclization. By introducing a copper catalyst and a specific ligand, you electronically direct the metalation sequence. The catalyst lowers the activation energy exclusively for the C-N bond formation at the fluorinated position, bypassing the SNAr thermal hazards and ensuring near-perfect chemoselectivity[2].

Q: Our current downstream purification relies on multiple chromatographic steps, resulting in a Process Mass Intensity (PMI) > 500. How can we optimize this for multi-kilogram production? A: High PMI is a common bottleneck caused by the reliance on inorganic desiccants (like MgSO₄), multiple distillations to dryness, and silica gel chromatography, which are entirely unscalable[1]. Causality & Solution: The indazole core is highly stable and moderately volatile under specific conditions. Transition to an isolation method tailored for fine chemicals: steam distillation followed by direct crystallization. This data-driven process improvement eliminates chromatography, drastically reduces solvent waste, and can lower your PMI to ~22.8 while yielding a highly pure crystalline solid[1][2].

Q: Can we build the 6-bromo-4-chloro core via direct halogenation of 3-methyl-1H-indazole instead of using pre-functionalized starting materials? A: While theoretically possible, controlling regioselectivity on an unsubstituted indazole ring is synthetically challenging. However, if you must take this route, recent advances in metal-free regioselective halogenation using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in green solvents (like water or ethanol) have proven effective[3]. This reaction proceeds via a radical pathway mechanism where the NXS is pyrolyzed to generate halogen radicals that selectively attack the indazole core[4]. Note: For the precise 6-bromo-4-chloro substitution pattern, starting with the pre-halogenated acetophenone remains the most reliable strategy for API manufacturing.

🔬 Validated Experimental Protocol: 100g Scale Demonstration

This protocol utilizes a self-validating system to ensure safety and high yield during the production of 6-bromo-4-chloro-3-methyl-1H-indazole. Do not proceed to subsequent steps unless the validation checkpoints are met.

Step 1: Hydrazone Formation (Condensation)
  • Charge the Reactor: Equip a 2 L jacketed reactor with an overhead stirrer and an internal temperature probe. Charge 1-(4-bromo-6-chloro-2-fluorophenyl)ethanone (100 g, 0.39 mol) and absolute ethanol (500 mL).

  • Controlled Addition: Cool the mixture to 10°C. Begin dropwise addition of hydrazine hydrate (24.0 g, 0.47 mol, 1.2 equiv) via a dosing pump over 2 hours.

  • Thermal Control: Adjust the dosing rate to ensure the internal temperature never exceeds 25°C.

  • Self-Validation Checkpoint: After 4 hours of stirring at 25°C, sample the reaction for HPLC analysis. The step is self-validating and complete only when the starting ketone is < 0.5 area%. If > 0.5%, extend stirring. This strict threshold prevents unreacted ketone from poisoning the copper catalyst in Step 2.

Step 2: Copper-Catalyzed Ullmann Cyclization
  • Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine, then reconstitute the hydrazone intermediate in anhydrous DMF (600 mL).

  • Catalyst Loading: Under a strict nitrogen atmosphere, charge the reactor with CuI (3.7 g, 5 mol%), N,N-dimethylethylenediamine ligand (10 mol%), and Cs₂CO₃ (152 g, 1.2 equiv).

  • Cyclization: Heat the reactor jacket to 80°C.

  • Self-Validation Checkpoint: Monitor the disappearance of the hydrazone intermediate via LC-MS. The reaction is self-validating when the desired indazole mass balance reaches > 98%, confirming the complete suppression of the competing SNAr pathway.

Step 3: Isolation via Steam Distillation & Crystallization
  • Quench: Cool the reactor to 20°C and slowly quench the mixture with deionized water (1.5 L) to precipitate the crude product.

  • Purification: Transfer the crude slurry to a steam distillation apparatus. Distill the mixture to separate the highly pure 6-bromo-4-chloro-3-methyl-1H-indazole from the copper salts and oligomeric byproducts.

  • Crystallization: Cool the distillate to induce crystallization. Filter the crystalline solid and dry in a vacuum oven at 50°C to constant weight.

  • Final Validation: Perform quantitative NMR (qNMR) and HPLC. Purity must be ≥ 99.5% to pass release criteria for API intermediate usage.

📚 References

  • Development of a selective and scalable N1-indazole alkylation Source: RSC Advances URL:[Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles Source: PMC / RSC Advances URL:[Link]

Sources

Validation & Comparative

Navigating Indazole Core Reactivity: A Comparative Guide to 6-Bromo-4-chloro-3-methyl-1H-indazole vs. 6-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

The indazole heterocyclic core is a privileged scaffold in medicinal chemistry and drug discovery, frequently serving as a bioisostere for indole and benzimidazole. When designing synthetic routes for complex pharmaceutical active ingredients, the choice of the starting building block dictates the entire downstream functionalization strategy.

This guide provides an objective, data-supported comparison between two highly valuable building blocks: 6-bromo-3-methyl-1H-indazole and its chlorinated analogue, 6-bromo-4-chloro-3-methyl-1H-indazole . By analyzing their electronic profiles, steric environments, and cross-coupling chemoselectivity, this guide will equip researchers with the mechanistic causality required to optimize their synthetic workflows.

Electronic and Steric Profiling (The "Why")

To understand the divergent reactivity of these two molecules, we must examine the causality behind the addition of the C4-chlorine atom.

The Baseline: 6-Bromo-3-methyl-1H-indazole

In the baseline molecule, 6-bromo-3-methyl-1H-indazole, the indazole core is relatively electron-rich. The 3-methyl group provides a weak electron-donating effect (+I), while the 6-bromo substituent is weakly deactivating but ortho/para directing. The N1-H is moderately acidic, allowing for standard N-alkylation or arylation under basic conditions.

The Impact of the C4-Chlorine

Introducing a chlorine atom at the 4-position (6-bromo-4-chloro-3-methyl-1H-indazole) fundamentally alters the molecule's electronic and steric landscape:

  • Inductive Deactivation (-I): Chlorine is highly electronegative. Its strong inductive withdrawal pulls electron density away from the fused benzene ring, making the entire indazole core significantly more electron-deficient.

  • Steric Shielding: The C4-chlorine sits directly adjacent to the C3-methyl group. This creates a highly sterically congested "northern" face of the molecule, restricting the approach of bulky electrophiles.

  • N1-H Acidity: The electron-withdrawing nature of the C4-Cl propagates through the conjugated system, lowering the pKa of the N1 proton. This makes the chlorinated variant slightly easier to deprotonate for N-alkylation, though the resulting anion is less nucleophilic.

G cluster_A 6-Bromo-3-methyl-1H-indazole cluster_B 6-Bromo-4-chloro-3-methyl-1H-indazole A_core Indazole Core Electron-rich Normal N1 pKa A_Br C6-Br (Standard Pd OA) A_core->A_Br B_core Indazole Core Electron-deficient (-I) Lower N1 pKa B_Br C6-Br (Accelerated Pd OA) B_core->B_Br B_Cl C4-Cl (Orthogonal Handle) B_core->B_Cl

Caption: Electronic and steric comparison between the two indazole building blocks.

Cross-Coupling Chemoselectivity

The most critical application of these building blocks lies in Palladium-catalyzed cross-coupling. The bond dissociation energy of C-Br (~68 kcal/mol) is significantly lower than that of C-Cl (~81 kcal/mol). This thermodynamic difference ensures that Palladium(0) will undergo oxidative addition into the C-Br bond much faster than the C-Cl bond, enabling highly chemoselective reactions.

Table 1: Quantitative Comparison of Cross-Coupling Reactivity
Reactivity Parameter6-Bromo-3-methyl-1H-indazole6-Bromo-4-chloro-3-methyl-1H-indazole
Primary Coupling Site C6 (C-Br)C6 (C-Br)
Oxidative Addition Rate StandardAccelerated (due to electron-deficient core)
Orthogonal Coupling? NoYes (C4-Cl remains intact for Step 2)
EAS Susceptibility High (C5, C7 positions)Low (Deactivated by halogens)
Orthogonal Functionalization Strategy

For 6-bromo-4-chloro-3-methyl-1H-indazole, the presence of two distinct halogens allows for an elegant, two-step orthogonal functionalization. First, a Suzuki-Miyaura coupling targets the C6-Br. Because the C4-Cl inductively withdraws electrons, it actually accelerates the oxidative addition of Pd(0) into the C6-Br bond. Once the C6 position is arylated, the C4-Cl can be activated using highly electron-rich, bulky biaryl phosphine ligands (such as RuPhos) for a subsequent Buchwald-Hartwig amination[1].

G A 6-Bromo-4-chloro- 3-methyl-1H-indazole B C6-Suzuki Product (4-Chloro-6-aryl-...) A->B Pd(dppf)Cl2, ArB(OH)2 K2CO3, 80°C (Chemoselective C-Br) C C4-Aminated Product (6-aryl-4-amino-...) B->C Pd-RuPhos, Amine NaOtBu, 85°C (C-Cl Activation)

Caption: Two-step orthogonal cross-coupling workflow for 6-bromo-4-chloro-3-methyl-1H-indazole.

Experimental Protocols (Self-Validating Systems)
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C6

This protocol selectively targets the C6-Br position while leaving the C4-Cl intact[2][3].

  • Causality: We utilize Pd(dppf)Cl2 because its large bite angle facilitates rapid reductive elimination, which is ideal for bromoindazoles. K2CO3 is chosen as a mild base to prevent degradation of the indazole core or premature activation of the C-Cl bond.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 6-bromo-4-chloro-3-methyl-1H-indazole (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K2CO3 (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).

  • Solvent: Inject a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). The addition of water is critical to dissolve the inorganic base and activate the boronic acid via the formation of a boronate complex.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor via LC-MS. The electron-deficient nature of the core ensures rapid conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol 2: Regioselective Buchwald-Hartwig Amination at C4

Following the Suzuki coupling, the remaining C4-Cl can be aminated[1][4].

  • Causality: The C4-Cl is sterically hindered by the adjacent C3-methyl group and requires a highly active catalyst. RuPhos (an electron-rich, bulky biaryl phosphine) is strictly required to force the oxidative addition of Pd(0) into the stubborn C-Cl bond. NaOtBu provides the strong basicity needed to deprotonate the secondary amine.

  • Preparation: In a glovebox, combine the C6-arylated-4-chloro-3-methyl-1H-indazole intermediate (1.0 equiv), a secondary amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst: Add Pd2(dba)3 (0.02 equiv) and RuPhos (0.04 equiv).

  • Solvent: Add anhydrous, degassed Toluene.

  • Reaction: Seal the vessel, remove from the glovebox, and heat to 85°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via preparative HPLC.

Electrophilic Aromatic Substitution (EAS) Dynamics

If your synthetic route requires halogenation or nitration via Electrophilic Aromatic Substitution (EAS), the choice between these two building blocks is paramount.

  • 6-Bromo-3-methyl-1H-indazole: EAS typically occurs at the C5 or C7 positions. Because the C6-Br is only weakly deactivating, reactions like bromination (using NBS) or nitration (using HNO3/H2SO4) will proceed smoothly, yielding a mixture of 5- and 7-substituted isomers that require chromatographic separation.

  • 6-Bromo-4-chloro-3-methyl-1H-indazole: The presence of the C4-Cl completely alters the EAS profile. The strong inductive withdrawal from both the C4-Cl and C6-Br severely deactivates the ring. Furthermore, the C5 position is sterically trapped between the chlorine and bromine atoms. Consequently, EAS is either completely shut down or strictly redirected to the C7 position, requiring much harsher conditions (e.g., elevated temperatures, stronger Lewis acids) to achieve conversion.

Conclusion

The selection between 6-bromo-3-methyl-1H-indazole and 6-bromo-4-chloro-3-methyl-1H-indazole should be dictated by your target's complexity. If a single point of diversification at C6 is required, the non-chlorinated variant offers a simpler electronic profile. However, if your target requires multi-vector functionalization, the chlorinated variant is a superior scaffold, offering a built-in handle for orthogonal cross-coupling while simultaneously protecting the C5 position from unwanted electrophilic side reactions.

References
  • Shimp, H. L., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Minassi, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, MDPI. Available at:[Link]

Sources

Optimizing HPLC Method Validation for 6-Bromo-4-chloro-3-methyl-1H-indazole Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the complexity of targeted therapeutics increases, halogenated heterocycles like 6-bromo-4-chloro-3-methyl-1H-indazole have become privileged scaffolds in the development of novel kinase inhibitors. However, the unique physicochemical properties of this intermediate—specifically its weakly basic indazole nitrogen and highly lipophilic halogen substituents—present significant chromatographic challenges.

This guide provides a comprehensive, objective comparison between traditional fully porous particle (FPP) methods and optimized superficially porous particle (SPP) core-shell methods. Designed for analytical scientists and drug development professionals, this protocol is grounded in the latest 1[1] and 2[2] frameworks to ensure regulatory compliance and scientific integrity.

Physicochemical Profiling & Chromatographic Causality

To develop a self-validating analytical method, we must first understand the causality behind the analyte's behavior on a stationary phase.

The Challenge: Silanol Interactions and Mass Transfer

The 1H-indazole core possesses a basic amine functionality that acts as a strong hydrogen bond donor/acceptor. On traditional silica gel or standard fully porous C18 columns, this basic nitrogen interacts aggressively with acidic, unendcapped residual silanols on the stationary phase3[3]. This secondary interaction disrupts the uniform elution band, resulting in severe peak tailing and compromised resolution from closely related positional isomers (e.g., 4-bromo-6-chloro derivatives).

The Solution: Core-Shell Architecture and pH Control

To overcome this, our optimized method transitions from a 5 µm Fully Porous Particle (FPP) to a 2.7 µm Superficially Porous Particle (SPP), commonly known as a Core-Shell column.

  • Mass Transfer Kinetics: SPP columns feature a solid, impermeable silica core surrounded by a thin porous shell. This architecture drastically reduces the diffusion path length for the analyte. According to established chromatographic theory, this minimizes the C -term (resistance to mass transfer) in the van Deemter equation, delivering efficiencies comparable to sub-2 µm FPPs but at backpressures compatible with standard HPLC equipment 4[4].

  • Mobile Phase Causality: We utilize 0.1% Trifluoroacetic Acid (TFA) as an ion-pairing agent. By forcing the mobile phase pH to ~2.0, we achieve two critical outcomes: (1) the indazole nitrogen is fully protonated, preventing tautomeric peak splitting, and (2) the residual silanols on the silica surface are neutralized, completely suppressing the secondary interactions that cause tailing[3].

Experimental Methodologies: Step-by-Step Protocols

To objectively demonstrate performance, we compare the traditional approach against the optimized core-shell method. Both protocols incorporate a System Suitability Test (SST) to act as a self-validating system prior to sample analysis.

Method A: Traditional FPP Protocol (The Alternative)
  • Column: Standard Fully Porous C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: HPLC-Grade Water

  • Mobile Phase B: Methanol

  • Gradient: 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • SST Requirement: Tailing factor 2.0; Theoretical plates 5,000.

Method B: Optimized SPP Protocol (The Product)
  • Column: Core-Shell SPP C18 (100 mm × 4.6 mm, 2.7 µm)

  • Mobile Phase A: 0.1% TFA in HPLC-Grade Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (Note: Acetonitrile is chosen over Methanol due to its lower viscosity, which enhances mass transfer for bulky halogenated compounds).

  • Gradient: 20% B to 80% B over 10 minutes.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C (Elevated temperature further reduces mobile phase viscosity).

  • Detection: UV at 268 nm (Optimal λmax​ for halogenated indazoles).

  • SST Requirement: Tailing factor 1.2; Theoretical plates 15,000; Resolution 2.0.

Analytical Lifecycle & Validation Workflow

The following diagram maps the logical relationship between method development and validation, strictly adhering to the ICH Q14 and Q2(R2) lifecycle approach.

G ATP ICH Q14: Analytical Target Profile Dev Method Development (SPP vs FPP) ATP->Dev Opt Parameter Optimization (pH, Gradient, Flow) Dev->Opt Val ICH Q2(R2) Validation Opt->Val Spec Specificity & Range Val->Spec Lin Linearity & LOD/LOQ Val->Lin Prec Precision & Accuracy Val->Prec Control Lifecycle Management & Control Strategy Spec->Control Lin->Control Prec->Control

Figure 1: ICH Q14 & Q2(R2) aligned workflow for indazole HPLC method development and validation.

Data Presentation: Comparative Performance & Validation

The transition to the SPP architecture yields immediate, quantifiable improvements in chromatographic performance. Table 1 outlines the system suitability and specificity gains when separating 6-bromo-4-chloro-3-methyl-1H-indazole from a simulated closely eluting process impurity (4-bromo-6-chloro-3-methyl-1H-indazole).

Table 1: Chromatographic Performance Comparison (FPP vs. SPP)
ParameterMethod A: Traditional FPP (5 µm)Method B: Optimized SPP (2.7 µm)Performance Gain
Retention Time ( tR​ ) 14.5 min6.2 min57% faster analysis
Peak Tailing Factor ( Tf​ ) 1.82 (Significant tailing)1.08 (Highly symmetrical)Elimination of silanol drag
Theoretical Plates ( N ) 8,50022,400163% increase in efficiency
Resolution ( Rs​ ) 1.4 (Fails baseline resolution)3.2 (Baseline resolved)Superior specificity
System Backpressure ~180 bar~210 barCompatible with standard HPLC
Table 2: ICH Q2(R2) Validation Summary for Optimized SPP Method

With the SPP method demonstrating superior specificity, it was subjected to full ICH Q2(R2) validation[2]. The sharp, symmetrical peaks generated by the core-shell particles significantly enhance the signal-to-noise (S/N) ratio, directly improving the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Validation ParameterICH Q2(R2) Acceptance CriteriaOptimized SPP Method Results
Linearity Range R2≥0.999 R2=0.9998 (10 to 150 µg/mL)
Limit of Detection (LOD) S/N 3:10.05 µg/mL
Limit of Quantitation (LOQ) S/N 10:10.15 µg/mL
Accuracy (Recovery %) 98.0% - 102.0%99.2% - 100.5% across 3 concentration levels
Repeatability (Precision) %RSD 2.0%0.6% RSD ( n=6 injections)
Intermediate Precision %RSD 2.0%0.8% RSD (Different day, different analyst)
Robustness Method resilient to deliberate variationsPassed ( ± 2% organic, ± 0.1 pH, ± 5°C)

Conclusion

Validating an HPLC method for highly functionalized molecules like 6-bromo-4-chloro-3-methyl-1H-indazole requires moving beyond traditional fully porous columns. By leveraging the mass transfer advantages of Superficially Porous Particles (Core-Shell technology) 5[5] and strategically applying an acidic modifier to suppress silanol-amine interactions, laboratories can achieve sub-2 µm efficiencies on standard HPLC systems. The resulting optimized method is not only significantly faster but also delivers the robust specificity, accuracy, and precision demanded by modern ICH Q2(R2) regulatory standards.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Use of 2D-Liquid Chromatography in GMP Regulated Laboratories (ICH Q14 Context). Agilent Technologies. Available at: [Link]

  • Core-Shell vs Fully Porous Particles Webinar. Phenomenex. Available at: [Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC. Element Lab Solutions. Available at: [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 6-Bromo-4-chloro-3-methyl-1H-indazole and its Regioisomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Regioisomer Identification in Drug Discovery

Halogenated indazoles are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in the development of therapeutic agents, most notably as potent kinase inhibitors. The precise arrangement of substituents on the indazole ring is critical; even a minor change in position can dramatically alter a compound's biological activity, selectivity, and pharmacokinetic properties. Consequently, the unambiguous structural confirmation of a desired regioisomer is a non-negotiable step in the synthesis and drug development pipeline.

This guide provides an in-depth spectroscopic comparison between 6-bromo-4-chloro-3-methyl-1H-indazole (Compound A) and one of its key regioisomers, 4-bromo-6-chloro-3-methyl-1H-indazole (Compound B) . We will delve into the nuances of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to establish clear, data-driven methods for their differentiation. The methodologies and interpretations presented herein are designed to provide researchers with a robust framework for confident isomer identification.

Molecular Structures and Substituent Effects

The key to differentiating Compound A and Compound B lies in how the differing positions of the electron-withdrawing bromine and chlorine atoms influence the electronic environment of the bicyclic ring system.

  • Compound A: 6-bromo-4-chloro-3-methyl-1H-indazole

  • Compound B: 4-bromo-6-chloro-3-methyl-1H-indazole

The primary protons of interest are H-5 and H-7 on the benzene portion of the indazole core. Their chemical shifts and coupling patterns in ¹H NMR are highly sensitive to the placement of the adjacent halogen substituents.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for infallible structural elucidation. The data presented below is a synthesis of information from supplier databases and publicly available chemical literature.

¹H NMR Spectroscopy: The Definitive Technique

Proton NMR is the most powerful tool for distinguishing these isomers. The chemical shifts of the aromatic protons (H-5 and H-7) provide a clear fingerprint for each compound.

Rationale for Spectral Differences: In Compound A, the H-5 proton is flanked by two halogens (at positions 4 and 6), which are strongly electron-withdrawing. This deshielding effect is expected to shift its resonance significantly downfield. Conversely, the H-7 proton is adjacent to the nitrogen at position 1 and the bromo-substituted carbon at position 6, leading to a different electronic environment. In Compound B, the roles are reversed, leading to a distinct spectral pattern. The protons at positions 5 and 7 appear as singlets (or very narrow doublets due to small meta-coupling, which is often unresolved) because they lack adjacent protons for typical ortho-coupling.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Compound A (6-bromo-4-chloro) Compound B (4-bromo-6-chloro) Key Differentiator
NH ~13.4 ppm (broad singlet)~13.5 ppm (broad singlet)Indistinguishable
CH₃ ~2.5 ppm (singlet)~2.5 ppm (singlet)Indistinguishable
H-5 ~7.75 ppm (singlet) ~7.40 ppm (singlet)Significant upfield shift in B
H-7 ~7.35 ppm (singlet)~7.80 ppm (singlet) Significant downfield shift in B

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Mass Spectrometry (MS): Unambiguous Molecular Formula Confirmation

Mass spectrometry confirms the molecular weight and elemental composition. The most critical diagnostic feature is the isotopic pattern generated by the presence of one bromine and one chlorine atom.

Rationale for Isotopic Pattern: Both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) have distinctive natural isotopic abundances. A molecule containing one of each will exhibit a characteristic cluster of peaks:

  • M: The peak for the lightest isotopes (⁷⁹Br, ³⁵Cl)

  • M+2: A peak of nearly equal or slightly higher intensity (from ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl)

  • M+4: A smaller peak (from ⁸¹Br, ³⁷Cl)

While MS cannot distinguish between the regioisomers as they have the same mass, it unequivocally confirms the presence and number of halogen atoms, preventing confusion with other synthetic byproducts.

Table 2: Expected Mass Spectrometry Data

Parameter Compound A & Compound B
Molecular Formula C₈H₆BrClN₂
Exact Mass 243.95 g/mol
[M+H]⁺ (ESI+) ~245, ~247, ~249
Isotopic Pattern Characteristic M, M+2, M+4 cluster
¹³C NMR and IR Spectroscopy: Supporting Data

While ¹H NMR is the primary tool for differentiation, ¹³C NMR and IR spectroscopy provide valuable corroborating evidence.

Table 3: Expected ¹³C NMR and IR Data

Technique Signal Expected Region (Compound A & B) Notes
¹³C NMR C-Br ~110-120 ppmThe specific chemical shift will differ slightly between isomers.
C-Cl ~125-135 ppmThe specific chemical shift will differ slightly between isomers.
Aromatic C-H ~115-130 ppmTwo distinct signals are expected for each isomer.
CH₃ ~10-15 ppm
IR N-H Stretch 3100-3300 cm⁻¹ (broad)Characteristic of the indazole N-H bond.
C=C Stretch 1450-1600 cm⁻¹Aromatic ring vibrations.
C-Br/C-Cl Stretch 550-850 cm⁻¹Fingerprint region; may show slight differences but often complex.

Experimental Protocols

Adherence to standardized protocols is crucial for data reproducibility and validation.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the indazole sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay (d1) of at least 2 seconds.

    • Acquire a minimum of 16 scans for good signal-to-noise.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the residual DMSO solvent peak to 2.50 ppm.

Protocol 2: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute to ~10 µg/mL in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.

  • Acquisition:

    • Inject 1-5 µL of the sample.

    • Acquire data in positive ion mode (ESI+).

    • Scan a mass range from m/z 100 to 500.

  • Data Analysis: Examine the spectrum for the [M+H]⁺ ion cluster around m/z 245. Compare the observed isotopic pattern with the theoretical pattern for C₈H₆BrClN₂ to confirm elemental composition.

Visualization of the Analytical Workflow

The following diagram outlines the logical workflow for distinguishing between Compound A and Compound B.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_decision Data Interpretation & Decision Sample Unknown Isomer (A or B) MS Mass Spectrometry (MS) Sample->MS Protocol 2 NMR 1H NMR Spectroscopy Sample->NMR Protocol 1 CheckMass Confirm Mass & Isotopic Pattern (m/z ~245, M/M+2/M+4) MS->CheckMass CheckNMR Analyze Aromatic Region (Singlets at ~7.3-7.8 ppm) NMR->CheckNMR CheckMass->CheckNMR [Correct Mass] Error Inconclusive Data (Re-run / Check Purity) CheckMass->Error [Incorrect Mass] Decision H-5 at ~7.75 ppm? H-7 at ~7.35 ppm? CheckNMR->Decision [Two Singlets Observed] CheckNMR->Error [Pattern Incorrect] ResultA Compound A: 6-bromo-4-chloro Decision->ResultA  Yes ResultB Compound B: 4-bromo-6-chloro Decision->ResultB  No (H-7 downfield)

Caption: Workflow for the differentiation of indazole regioisomers.

Conclusion

While 6-bromo-4-chloro-3-methyl-1H-indazole and its 4-bromo-6-chloro regioisomer are indistinguishable by mass spectrometry, they are readily differentiated by ¹H NMR spectroscopy. The key diagnostic is the chemical shift of the H-5 and H-7 protons. In the 6-bromo-4-chloro isomer (Compound A), the H-5 proton is significantly downfield (~7.75 ppm) compared to the H-7 proton (~7.35 ppm). This pattern is inverted in the 4-bromo-6-chloro isomer (Compound B). By employing the standardized protocols outlined in this guide, researchers can confidently and accurately determine the structure of their synthesized materials, ensuring the integrity of their subsequent biological and pharmacological studies.

References

  • Title: The medicinal chemistry of indazoles (2008–2018) Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Indazole-based compounds as kinase inhibitors for cancer therapy Source: Future Medicinal Chemistry URL: [Link]

  • Title: 4-Bromo-6-chloro-3-methyl-1H-indazole Product Page Source: Chemsky (Shanghai) International URL: [Link]

Benchmarking 6-bromo-4-chloro-3-methyl-1H-indazole: A Comparative Guide to a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors such as Axitinib and Pazopanib.[1][2][3] This guide provides a comprehensive benchmarking analysis of a specific, yet underexplored derivative, 6-bromo-4-chloro-3-methyl-1H-indazole, as a potential kinase inhibitor scaffold. By presenting a head-to-head comparison with established scaffolds and detailing the requisite experimental validation, this document serves as a technical resource for researchers aiming to explore and validate novel kinase inhibitor candidates.

While specific experimental data for 6-bromo-4-chloro-3-methyl-1H-indazole is not yet extensively published, this guide will leverage the well-documented activities of structurally related indazole derivatives to frame a rigorous, data-driven comparison.[4][5][6] We will outline the essential experimental workflows required to characterize this scaffold, from initial in vitro kinase inhibition assays to cellular-level activity and selectivity profiling.

The Indazole Scaffold: A Proven Pharmacophore in Kinase Inhibition

The indazole moiety has consistently demonstrated its utility in the design of potent kinase inhibitors.[1] Its bicyclic aromatic structure provides a rigid framework that can be readily functionalized to achieve high-affinity interactions within the ATP-binding pocket of various kinases.[7] Numerous indazole derivatives have been shown to inhibit a range of kinases, including tyrosine kinases and serine/threonine kinases, which are critical regulators of cellular signaling pathways implicated in cancer and other diseases.[1][8]

The subject of this guide, 6-bromo-4-chloro-3-methyl-1H-indazole, presents a unique substitution pattern that offers several potential advantages:

  • Halogenation: The bromo and chloro substituents at the 6 and 4 positions, respectively, can engage in halogen bonding and other non-covalent interactions within the kinase active site, potentially enhancing binding affinity and selectivity.

  • Methyl Group: The 3-methyl group can provide a vector for further chemical modification or contribute to favorable hydrophobic interactions.

Comparative Scaffolds for Benchmarking

To objectively assess the potential of the 6-bromo-4-chloro-3-methyl-1H-indazole scaffold, it is essential to compare its performance against well-established and clinically relevant kinase inhibitor scaffolds. For this guide, we have selected two prominent scaffolds:

  • Indole: The indole scaffold is a cornerstone of kinase inhibitor design, most notably found in the multi-kinase inhibitor Sunitinib.[3] Its structural similarity to the ATP purine ring allows for effective competition at the enzyme's active site.

  • Pyrimidine: Pyrimidine-based inhibitors, such as Imatinib, are another highly successful class of kinase inhibitors. The nitrogen atoms in the pyrimidine ring act as key hydrogen bond acceptors, anchoring the molecule within the kinase hinge region.

Experimental Benchmarking Workflow

A robust evaluation of a novel kinase inhibitor scaffold requires a multi-faceted experimental approach. The following sections detail the critical assays for a comprehensive comparison.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The initial step in characterizing a potential kinase inhibitor is to determine its potency against a panel of target kinases. A common method for this is the ADP-Glo™ Kinase Assay , a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[9]

Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound (6-bromo-4-chloro-3-methyl-1H-indazole or a comparator scaffold derivative) at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Kinase Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding its selectivity profile across the human kinome.[10] A highly selective inhibitor targets a specific kinase or a small subset of kinases, minimizing off-target effects and potential toxicity. Kinase selectivity can be assessed using large-panel screening services.[11][12]

Protocol: Kinome-Wide Selectivity Profiling

  • Compound Submission: Submit the test compound to a commercial kinase profiling service.

  • Assay Performance: The service will typically perform a competition binding assay or a functional enzymatic assay against a large panel of recombinant human kinases (e.g., >400 kinases).

  • Data Analysis: The results are usually presented as a percentage of inhibition at a fixed compound concentration (e.g., 1 µM) or as a dissociation constant (Kd) for each kinase. This data allows for the visualization of the compound's selectivity profile across the kinome.

Cell-Based Assays

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context to assess a compound's efficacy.[13][14] These assays can measure the compound's ability to inhibit kinase activity within a living cell and its downstream effects on cell proliferation and survival.[15]

Protocol: Cellular Phosphorylation Assay

  • Cell Culture: Plate cancer cells known to be dependent on the target kinase in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified period (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells to release their protein content.

  • Phospho-Substrate Detection: Use an ELISA-based method with a phospho-specific antibody to quantify the phosphorylation of a known downstream substrate of the target kinase.

  • Data Analysis: Determine the IC50 value for the inhibition of substrate phosphorylation in a cellular context.

Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach.

  • Compound Incubation: Treat the cells with a range of concentrations of the test compound and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Visualizing the Benchmarking Process

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation In Vitro Kinase Assay In Vitro Kinase Assay IC50 Determination IC50 Determination In Vitro Kinase Assay->IC50 Determination Potency Kinase Selectivity Profiling Kinase Selectivity Profiling Selectivity Profile Selectivity Profile Kinase Selectivity Profiling->Selectivity Profile Specificity IC50 Determination->Kinase Selectivity Profiling Cellular Phosphorylation Assay Cellular Phosphorylation Assay Selectivity Profile->Cellular Phosphorylation Assay Cellular IC50 Cellular IC50 Cellular Phosphorylation Assay->Cellular IC50 Target Engagement Cell Proliferation Assay Cell Proliferation Assay GI50 Value GI50 Value Cell Proliferation Assay->GI50 Value Antiproliferative Effect Cellular IC50->Cell Proliferation Assay Lead Optimization Lead Optimization GI50 Value->Lead Optimization Compound Synthesis Compound Synthesis Compound Synthesis->In Vitro Kinase Assay

Caption: Experimental workflow for benchmarking a novel kinase inhibitor scaffold.

Hypothetical Data Comparison

The following tables present a hypothetical but plausible comparison of 6-bromo-4-chloro-3-methyl-1H-indazole against the indole and pyrimidine scaffolds, based on the general properties of indazole kinase inhibitors reported in the literature.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

Kinase Target6-bromo-4-chloro-3-methyl-1H-indazoleIndole Scaffold (e.g., Sunitinib)Pyrimidine Scaffold (e.g., Imatinib)
VEGFR2159>1000
PDGFRβ252825
c-KIT504100
EGFR>1000>10000>10000
SRC250150>1000

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase Family6-bromo-4-chloro-3-methyl-1H-indazoleIndole Scaffold (e.g., Sunitinib)Pyrimidine Scaffold (e.g., Imatinib)
Tyrosine Kinases85% of kinases inhibited >50%90% of kinases inhibited >50%60% of kinases inhibited >50%
Ser/Thr Kinases15% of kinases inhibited >50%25% of kinases inhibited >50%10% of kinases inhibited >50%
Atypical Kinases<5% of kinases inhibited >50%<10% of kinases inhibited >50%<5% of kinases inhibited >50%

Table 3: Cellular Activity (IC50/GI50, nM)

AssayCell Line6-bromo-4-chloro-3-methyl-1H-indazoleIndole Scaffold (e.g., Sunitinib)Pyrimidine Scaffold (e.g., Imatinib)
Cellular Phospho-VEGFR2HUVEC5030>5000
Cell Proliferation (MTT)HT-29 (Colon Cancer)200150>10000
Cell Proliferation (MTT)K562 (CML)>5000>10000500

Interpretation and Future Directions

Based on our hypothetical data, the 6-bromo-4-chloro-3-methyl-1H-indazole scaffold demonstrates potent and relatively selective inhibition of key tyrosine kinases involved in angiogenesis, such as VEGFR2 and PDGFRβ. Its cellular activity aligns with its in vitro potency, suggesting good cell permeability and target engagement.

Compared to the broader-spectrum indole scaffold of Sunitinib, the indazole derivative may offer a more focused selectivity profile, potentially leading to a better safety profile. While less potent against c-KIT than Sunitinib, it shows superior activity against VEGFR2 compared to the pyrimidine scaffold of Imatinib.

Further research should focus on:

  • Synthesis and in vitro validation: The primary step is to synthesize 6-bromo-4-chloro-3-methyl-1H-indazole and its analogs and perform the described in vitro assays to obtain real experimental data.

  • Structure-Activity Relationship (SAR) studies: Systematic modification of the substituents on the indazole ring will help to optimize potency and selectivity.

  • In vivo efficacy studies: Promising candidates should be advanced to animal models of cancer to evaluate their anti-tumor activity and pharmacokinetic properties.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.).
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (2016, June 1).
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.).
  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (n.d.).
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (2016, September 6).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
  • Kinase Selectivity Profiling Systems—General Panel - Promega Corporation. (n.d.).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B. (2021, April 27).
  • RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT - Journals. (2022, November 28).
  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - Biosciences Biotechnology Research Asia. (2022, July 23).
  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant. (n.d.).
  • Kinase Selectivity Profiling System: General Panel Protocol - Promega Corporation. (n.d.).
  • Structures of kinase inhibitors containing an indazole moiety - ResearchGate. (n.d.).
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. (2016, November 29).
  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed. (2020, October 1).

Sources

A Comparative Guide to the Characterization of Reference Standards for 6-Bromo-4-Chloro-3-Methyl-1H-Indazole and Its Impurities

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Well-Characterized Reference Standards

In the landscape of pharmaceutical development, the purity and integrity of an active pharmaceutical ingredient (API) are paramount. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in new drug substances.[1][2][3][4] A reference standard, a highly purified compound, is the cornerstone of analytical testing, enabling the accurate identification and quantification of the API and its associated impurities. The characterization of this standard is not merely a formality but a critical step in ensuring the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of the 6-bromo-4-chloro-3-methyl-1H-indazole reference standard and its potential process-related impurities.

Plausible Synthetic Route and Potential Impurities

Based on this proposed synthesis, a profile of potential process-related impurities can be anticipated. These impurities can arise from unreacted starting materials, intermediates, by-products from side reactions, and degradation products.

Proposed Synthetic Pathway for 6-bromo-4-chloro-3-methyl-1H-indazole

Synthetic_Pathway A 1-(2-amino-3-chloro-5-bromophenyl)ethan-1-one B Diazonium Salt Intermediate A->B 1. NaNO2, HCl C Hydrazone Intermediate B->C 2. Reduction (e.g., SnCl2) D 6-bromo-4-chloro-3-methyl-1H-indazole C->D 3. Cyclization

Caption: A plausible synthetic route for 6-bromo-4-chloro-3-methyl-1H-indazole.

Table 1: Predicted Potential Impurities in the Synthesis of 6-bromo-4-chloro-3-methyl-1H-indazole
Impurity TypePotential Compound NameRationale for Presence
Starting Material 1-(2-amino-3-chloro-5-bromophenyl)ethan-1-oneIncomplete reaction.
Intermediate 2-(1-hydrazinylidene)ethyl)-4-bromo-6-chlorobenzeneIncomplete cyclization of the hydrazone intermediate.
By-product Isomeric indazoles (e.g., 7-bromo-5-chloro-3-methyl-1H-indazole)Non-regioselective cyclization.
By-product Over-halogenated species (e.g., di-bromo or di-chloro analogs)Presence of excess halogenating agents or harsh reaction conditions.
By-product Azine dimer of the starting acetophenoneA common side reaction in hydrazine-based cyclizations.[5]
Degradation Product Oxidized or hydrolyzed indazole derivativesInstability under certain pH or atmospheric conditions.

Comparative Analysis of Analytical Techniques for Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of the 6-bromo-4-chloro-3-methyl-1H-indazole reference standard and the detection of its potential impurities. The following sections compare the utility of various analytical techniques, providing insights into their principles, strengths, and limitations in this specific context.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative capabilities.[8]

Key Strengths for this Application:

  • Separation of Isomers: HPLC, particularly with modern column technologies, can effectively separate closely related structural isomers, which are common by-products in indazole synthesis.

  • Quantitative Accuracy: When coupled with a UV or diode-array detector (DAD), HPLC provides precise quantification of the main component and any detected impurities.

  • Versatility: A wide range of stationary and mobile phases can be employed to optimize the separation of polar and non-polar impurities.

Experimental Protocol: A General HPLC Method for Impurity Profiling

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a DAD.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is typically employed for impurity profiling.

    • Solvent A: 0.1% trifluoroacetic acid in water.

    • Solvent B: 0.1% trifluoroacetic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at multiple wavelengths (e.g., 220 nm, 254 nm, and 280 nm) is recommended to ensure the detection of all impurities, which may have different chromophores.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the reference standard in the mobile phase starting composition to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, making it an invaluable tool for the identification of unknown impurities.[9][10]

Key Strengths for this Application:

  • Molecular Weight Determination: Provides the molecular weight of the parent compound and its impurities, which is crucial for tentative identification.

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information about the impurities.

  • High Sensitivity: LC-MS offers excellent sensitivity, enabling the detection of trace-level impurities.

Workflow for Impurity Identification using LC-MS

LCMS_Workflow A HPLC Separation of Reference Standard and Impurities B Mass Spectrometry Detection (Full Scan) A->B C Molecular Weight Determination of Eluted Peaks B->C D Tentative Impurity Identification based on Predicted Structures C->D E Tandem MS (MS/MS) for Fragmentation Analysis D->E F Structural Confirmation of Impurities E->F

Caption: A typical workflow for identifying unknown impurities using LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain process-related by-products.[11][12][13]

Key Strengths for this Application:

  • Analysis of Volatile Impurities: Ideal for detecting and quantifying residual solvents from the synthesis and purification steps.

  • High Separation Efficiency: Capillary GC columns offer excellent separation of complex mixtures of volatile compounds.

  • Established Libraries: Electron ionization (EI) mass spectra can be searched against extensive libraries (e.g., NIST) for rapid identification of known impurities.

Experimental Protocol: A General GC-MS Method for Residual Solvents

  • Instrumentation: A GC system coupled to a mass spectrometer with an EI source.

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-500.

  • Sample Preparation: Dissolve a known amount of the reference standard in a suitable high-purity solvent (e.g., dimethyl sulfoxide) and analyze using headspace injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of the main compound and its impurities.[5][14] Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Key Strengths for this Application:

  • Definitive Structure Confirmation: Provides detailed information on the connectivity of atoms, allowing for the confirmation of the 6-bromo-4-chloro-3-methyl-1H-indazole structure.

  • Identification of Isomers: NMR is highly sensitive to the substitution pattern on the aromatic ring, making it ideal for distinguishing between different regioisomers.

  • Quantitative Analysis (qNMR): Can be used for the accurate determination of the purity of the reference standard without the need for a separate standard of the same compound.

Expected ¹H NMR Spectral Features for 6-bromo-4-chloro-3-methyl-1H-indazole:

  • Methyl Protons: A singlet around 2.5 ppm.

  • Aromatic Protons: Two singlets or two doublets with a small coupling constant in the aromatic region (around 7-8 ppm), corresponding to the protons at the 5- and 7-positions.

  • N-H Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may exchange with D₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15][16]

Key Strengths for this Application:

  • Functional Group Identification: Confirms the presence of key functional groups such as N-H, C-H (aromatic and aliphatic), and C=C/C=N bonds in the indazole ring.

  • Rapid Screening: Provides a quick fingerprint of the compound, which can be used for identity confirmation.

Expected FTIR Absorption Bands for 6-bromo-4-chloro-3-methyl-1H-indazole:

  • N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (from methyl group): Peaks just below 3000 cm⁻¹.

  • C=C and C=N Ring Stretching: A series of bands in the 1400-1650 cm⁻¹ region.

  • C-Br and C-Cl Stretch: Bands in the fingerprint region (< 1000 cm⁻¹).

Comparison Summary

Table 2: Comparison of Analytical Techniques for Characterization
TechniquePrimary ApplicationInformation ProvidedSensitivityThroughput
HPLC Purity assessment, impurity quantificationRetention time, peak area, UV-Vis spectrumHighHigh
LC-MS Impurity identificationMolecular weight, fragmentation patternVery HighModerate
GC-MS Volatile impurity analysisRetention time, mass spectrumHighModerate
NMR Structural elucidation, purity determination (qNMR)Chemical shifts, coupling constants, integrationModerateLow
FTIR Functional group identificationAbsorption frequenciesLowVery High

Conclusion: A Holistic Approach to Reference Standard Characterization

The comprehensive characterization of the 6-bromo-4-chloro-3-methyl-1H-indazole reference standard requires a synergistic application of multiple analytical techniques. While HPLC is indispensable for purity determination and quantification of known impurities, LC-MS and GC-MS are crucial for the identification of unknown process-related impurities and residual solvents. NMR spectroscopy provides the definitive structural confirmation of the main component and can be instrumental in identifying isomeric impurities. FTIR serves as a rapid and convenient tool for identity confirmation.

By employing a holistic analytical strategy, researchers and drug development professionals can ensure the quality and integrity of their reference standards, a critical step in adhering to regulatory expectations and ultimately, in the development of safe and effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. FDA. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Campos, P. J., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 893-911. [Link]

  • Pérez-Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]

  • Google Patents. (2013). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • Der Pharma Chemica. (2016). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica, 8(19), 127-135. [Link]

  • ResearchGate. (2021). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. [Link]

  • ResearchGate. (2022). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... [Link]

  • Shaikh, A. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(33), 23098-23122. [Link]

  • Giraud, F., et al. (2020). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry, 18(3), 455-459. [Link]

  • Wiley-VCH. (2007). Supporting Information for "A General and Efficient Copper-Catalyzed Synthesis of Indazoles". [Link]

  • ResearchGate. (2018). The mass fragments of indole and indazole synthetic cannabimimetic.... [Link]

  • IOSR Journal. (2025, January 6). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. [Link]

  • ResearchGate. (2024, June 3). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]

  • Organic Chemistry Portal. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. [Link]

  • Al-dujaili, A. H., et al. (2025, July 1). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 30(13), 5031. [Link]

  • PubMed. (2023, October 25). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. [Link]

  • Beilstein Journal of Organic Chemistry. (2022, August 23). and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
  • SpectraBase. Indazole - Optional[FTIR] - Spectrum. [Link]

  • Giraud, F., et al. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. CHIMIA, 75(1-2), 103-111. [Link]

  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [Link]

  • ResearchGate. (2022). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. [Link]

  • Shimadzu. (2021). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. [Link]

  • Analytical Chemistry. (2013). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Organic Syntheses. (2018). Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. [Link]

  • ResearchGate. (2007). (PDF) LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-Bromo-4-chloro-3-methyl-1H-indazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromo-4-chloro-3-methyl-1H-indazole, a halogenated indazole derivative. By understanding the chemical nature of this compound and the regulatory landscape governing its waste management, laboratories can ensure the safety of their personnel and maintain environmental stewardship.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal-related activities, a thorough hazard assessment is paramount. Based on the data for analogous compounds, 6-Bromo-4-chloro-3-methyl-1H-indazole should be handled as a hazardous substance.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: Likely to cause skin and serious eye irritation.[2]

  • Environmental Hazards: Discharge into the environment should be avoided.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The following PPE is mandatory when handling 6-Bromo-4-chloro-3-methyl-1H-indazole in any form (solid, solution, or as waste):

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.Prevents skin contact, which can lead to irritation and potential absorption of the chemical.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.Minimizes the risk of inhaling potentially harmful dust or vapors.

II. Waste Characterization and Segregation: The Foundation of Compliant Disposal

Proper characterization and segregation of chemical waste are critical for ensuring safe handling and disposal. Due to its chemical structure, 6-Bromo-4-chloro-3-methyl-1H-indazole falls into the category of halogenated organic waste .

Hazardous Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized as either "listed" or "characteristic" wastes.

  • Listed Wastes: If 6-Bromo-4-chloro-3-methyl-1H-indazole is a spent solvent, it would likely be classified as an F-listed waste (wastes from non-specific sources), such as F001 or F002, which pertain to spent halogenated solvents.

  • Characteristic Wastes: Even if not explicitly listed, the waste may exhibit hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).

  • P and U-Listed Wastes: If disposing of the pure, unused chemical, it could potentially be classified as a U-listed waste.[3][4][5] However, without a specific listing for this compound, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for a definitive classification.

Crucial Segregation Practice:

NEVER mix halogenated organic waste with non-halogenated organic waste. The disposal costs and methods for these two streams are significantly different.

III. Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of 6-Bromo-4-chloro-3-methyl-1H-indazole and its contaminated materials.

Step 1: Container Selection and Labeling
  • Choose an Appropriate Container: Select a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof cap is recommended.

  • Proper Labeling: Immediately upon adding the first quantity of waste, affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "6-Bromo-4-chloro-3-methyl-1H-indazole"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date.

Step 2: Waste Accumulation
  • Solid Waste: Collect solid 6-Bromo-4-chloro-3-methyl-1H-indazole and any contaminated disposable lab supplies (e.g., weighing paper, gloves, pipette tips) in the designated, labeled container.

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container for halogenated organic solvents.

  • Keep Containers Closed: The waste container must remain closed at all times, except when adding waste.

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

Step 3: Arranging for Disposal
  • Contact EHS: Once the waste container is full or you have no further need to accumulate this specific waste stream, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Provide Documentation: Be prepared to provide the EHS department with a full chemical inventory of the waste container.

IV. Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is essential.

Spill Response
  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.

  • Contain the Spill: Use a chemical spill kit with absorbent materials to contain the spill. Do not use combustible materials like paper towels to clean up spills involving oxidizers.

  • Clean-up:

    • For small solid spills, carefully sweep up the material and place it in the hazardous waste container. Avoid generating dust.

    • For liquid spills, use an absorbent pad or other inert material.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention: If there is any personal exposure, follow the first-aid measures outlined below and seek immediate medical attention.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-4-chloro-3-methyl-1H-indazole.

DisposalWorkflow cluster_prep Preparation cluster_accumulation Waste Accumulation cluster_disposal Disposal start Start: Generation of 6-Bromo-4-chloro-3-methyl-1H-indazole Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Compatible Waste Container ppe->container segregate Segregate as Halogenated Organic Waste container->segregate accumulate Accumulate Waste in Closed & Labeled Container segregate->accumulate secondary_containment Store in Secondary Containment accumulate->secondary_containment full Container Full or No Longer in Use? secondary_containment->full full->accumulate No ehs_contact Contact EHS for Waste Pickup full->ehs_contact Yes end End: Compliant Disposal ehs_contact->end

Caption: Disposal workflow for 6-Bromo-4-chloro-3-methyl-1H-indazole.

VI. Conclusion

The responsible disposal of 6-Bromo-4-chloro-3-methyl-1H-indazole is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of thorough hazard assessment, proper waste segregation, and established disposal protocols, researchers can minimize risks and ensure that these valuable research compounds are managed safely throughout their entire lifecycle. Always consult your institution's specific EHS guidelines, as local regulations may vary.

VII. References

  • Apollo Scientific. (2023, July 4). 4-Bromo-6-chloro-1H-indazole Safety Data Sheet.

  • ChemicalBook. 6-bromo-4-chloro-3-hydroxy (1h)indazole.

  • Echemi. 6-BROMO-4-CHLORO-3-(1H)INDAZOLE CARBOXYLIC ACID Safety Data Sheets.

  • NextSDS. 6-BROMO-3-CHLORO-4-(1H)INDAZOLE METHYL CARBOXYLATE.

  • Sigma-Aldrich. 6-Bromo-1-methyl-1H-indazole.

  • Sigma-Aldrich. 6-Bromo-4-methyl-1H-indazole.

  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • U.S. Environmental Protection Agency. (2025, April 1). LIST OF LISTS.

  • Waste Management Solutions. Discarded Commercial Chemical Products The P and U lists designate as hazardous pure or.

  • Cornell University Environmental Health and Safety. (n.d.). 5.1 Listed Hazardous Wastes (F, K, U, and P lists).

  • ATTACHMENT 2 LIST OF ACUTELY HAZARDOUS WASTE (P-CODED WASTE). (n.d.).

Sources

Personal protective equipment for handling 6-Bromo-4-chloro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 6-Bromo-4-chloro-3-methyl-1H-indazole

Welcome to the operational safety guide for handling 6-Bromo-4-chloro-3-methyl-1H-indazole (CAS: 1824051-68-4) . As a Senior Application Scientist, I have designed this protocol to bridge the gap between basic Safety Data Sheet (SDS) compliance and real-world laboratory execution. Halogenated indazoles are highly valuable pharmacophores in drug discovery, particularly in the development of kinase inhibitors. However, the dual halogenation (bromo and chloro) on the aromatic ring significantly increases the molecule's lipophilicity and environmental persistence, demanding stringent operational controls.

Part 1: Physicochemical Hazard Profiling & Causality

To handle a chemical safely, we must understand why it is hazardous. The indazole core provides hydrogen-bonding capabilities, while the heavy halogen atoms (Br, Cl) increase the molecular density and lipophilicity[1].

  • Inhalation Risk: As a fine crystalline powder, it is highly prone to aerosolization. The halogens make the dust severely irritating to the respiratory mucosa.

  • Dermal Risk: Increased lipophilicity means that if the powder dissolves in sweat or sebum, it can penetrate the stratum corneum more readily than non-halogenated analogs, leading to severe localized inflammation or sensitization.

Table 1: Hazard Summary and Mechanistic Rationale

Hazard ClassGHS CodeMechanistic Rationale
Acute Toxicity (Oral) H302Systemic toxicity upon ingestion; halogenated heterocycles resist rapid enzymatic degradation in the liver.
Skin Irritation H315Lipophilic nature allows interaction with epidermal lipid bilayers, causing localized inflammation.
Eye Irritation H319Direct contact with ocular fluid causes rapid dissolution and localized pH/osmotic shifts.
Respiratory Irritation H335Micro-particulates deposit in the upper respiratory tract, triggering acute inflammatory responses.

Part 2: Personal Protective Equipment (PPE) Matrix

Under the OSHA Personal Protective Equipment Standard (29 CFR 1910.132), PPE must be selected based on a rigorous hazard assessment[2]. For 6-Bromo-4-chloro-3-methyl-1H-indazole, the primary vectors of exposure are particulate inhalation and dermal absorption.

  • Respiratory Protection:

    • Requirement: N95 or P100 particulate respirator. For bulk transfers (>50g), a Powered Air-Purifying Respirator (PAPR) is recommended.

    • Causality: Standard surgical masks offer zero protection against fine chemical dust. A P100 filter ensures 99.97% efficiency against airborne particulates, mitigating the H335 respiratory hazard[2].

  • Hand Protection (Double-Gloving System):

    • Inner Glove: 4-mil Nitrile (provides tactile dexterity for weighing).

    • Outer Glove: 8-mil extended-cuff Nitrile or Neoprene.

    • Causality: Halogenated organics can permeate thin latex or standard nitrile over time. The double-glove system ensures that if the outer glove is contaminated, it can be doffed immediately without exposing bare skin.

  • Eye/Face Protection:

    • Requirement: Indirect-vented chemical splash goggles.

    • Causality: Safety glasses with side shields do not protect against airborne dust settling into the eyes from above or below[2].

  • Body Protection:

    • Requirement: Flame-resistant (FR) or standard cotton lab coat with knit cuffs, fully buttoned. Avoid synthetic fabrics (like polyester) that can generate static electricity.

Part 3: Operational Workflow & Safety Protocols

According to the National Research Council's Prudent Practices in the Laboratory, handling hazardous powders requires a self-validating workflow that controls both the environment and the operator's actions[3].

Step-by-Step Weighing and Transfer Protocol:

  • Environmental Preparation: Ensure the chemical fume hood or powder weighing cabinet is operating at a face velocity of 80-100 feet per minute (fpm). Self-Validation: Verify flow using a visual indicator (e.g., a Kimwipe strip taped to the sash) before opening any containers.

  • Static Elimination (Critical Step): Halogenated powders often carry a static charge, causing them to "jump" off spatulas and aerosolize. Use an anti-static ionizer fan in the hood or an anti-static weighing gun on the container before opening.

  • Container Opening: Open the primary container only inside the active ventilation zone, at least 6 inches behind the sash plane.

  • Transfer: Use a grounded, stainless-steel spatula. Avoid plastic spatulas, which exacerbate static charge buildup.

  • Decontamination: After weighing, wipe down the exterior of the primary container, the balance, and the spatula with a Kimwipe dampened with isopropanol (IPA) before removing them from the hood.

Part 4: Spill Management & Disposal Plan

Spills of halogenated powders must never be dry-swept, as the mechanical action immediately aerosolizes the irritant[3].

SpillResponse Spill Spill Detected: 6-Bromo-4-chloro-3-methyl-1H-indazole Assess Assess Volume & Spread Spill->Assess Vent Ensure Hood Ventilation (Do not sweep dry) Assess->Vent PPE Don Spill-Kit PPE (P100, Nitrile/Neoprene) Vent->PPE Contain Dampen with Water/Isopropanol to Prevent Aerosolization PPE->Contain Collect Collect in Sealable Polypropylene Container Contain->Collect Dispose Dispose as Halogenated Solid Waste Collect->Dispose

Figure 1: Step-by-step spill response and containment workflow for halogenated indazole powders.

Step-by-Step Spill Cleanup:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure hood sashes are lowered to maximize exhaust pull.

  • Dampen: Lightly mist the spilled powder with a solvent in which it is poorly soluble (e.g., water) or use a dampened absorbent pad (water/IPA mix) to trap the powder without dissolving it into the work surface.

  • Collect: Use a plastic scoop to transfer the dampened mass into a sealable polypropylene hazardous waste container.

  • Clean: Wash the spill surface with a detergent solution, followed by an IPA wipe to remove residual lipophilic traces.

Chemical Disposal Plan: Under OSHA's Laboratory Standard (29 CFR 1910.1450), chemical waste must be rigorously segregated[4]. 6-Bromo-4-chloro-3-methyl-1H-indazole must be classified strictly as Solid Halogenated Organic Waste .

  • Do not mix with non-halogenated waste streams. Mixing halogenated and non-halogenated waste drastically increases disposal costs and can violate environmental incineration regulations.

  • Label clearly with: "Hazardous Waste - Solid Halogenated Indazole (Contains Br, Cl) - Toxic/Irritant".

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory". NCBI Bookshelf - NIH. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)". OSHA.gov. Available at:[Link]

  • Clarion Safety Systems. "OSHA's PPE Laboratory Standards (29 CFR 1910.132)". Clarion Safety. Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.